molecular formula C15H10Cl2O B590006 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane CAS No. 53221-14-0

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

カタログ番号: B590006
CAS番号: 53221-14-0
分子量: 277.144
InChIキー: GVFBXSRAIWZONX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane (CAS 53221-14-0) is a high-value chemical intermediate and analytical standard primarily recognized for its critical role in the synthesis of the antimalarial drug Lumefantrine (Benflumetol) . The compound's structure combines a rigid, planar 2,7-dichlorofluorene scaffold with a highly reactive epoxide (oxirane) ring . This configuration is strategically important; the fluorene moiety provides a solid structural foundation, while the strained epoxide ring is susceptible to nucleophilic ring-opening reactions, enabling the construction of more complex molecules . Consequently, this oxirane serves as a pivotal precursor in the pharmaceutical manufacturing chain, where it undergoes reaction with specific amines to form the active pharmaceutical ingredient (API) Lumefantrine, a cornerstone of artemisinin-based combination therapies (ACTs) for malaria . Beyond its primary application, this compound is also employed as a qualified reference standard in analytical chemistry . It is used for quality control (QC), analytical method development, and method validation (AMV) during various stages of drug development and synthesis, ensuring the identity, purity, and consistency of the final API . The broader class of fluorene derivatives is also a subject of ongoing research in medicinal chemistry, with studies exploring their potential as scaffolds for developing novel antimicrobial and anticancer agents, highlighting the continued relevance of this chemical framework . This product is offered as a solid and should be stored sealed in a dry environment at 2-8°C . Please note that this compound is intended for research purposes as a chemical intermediate or analytical standard and is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2,7-dichloro-9H-fluoren-4-yl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFBXSRAIWZONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677299
Record name 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53221-14-0
Record name 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a key synthetic intermediate, primarily recognized for its role in the manufacturing of the antimalarial drug Lumefantrine.[1][2][3] Its fluorene backbone, substituted with chlorine atoms and a reactive oxirane ring, makes it a versatile building block in medicinal and materials science. This document provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its place in the broader context of pharmaceutical manufacturing.

Physicochemical Properties

The properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases. It is important to note that some physical properties, such as boiling point and flash point, are often predicted values.

PropertyValueReference(s)
CAS Number 53221-14-0[4][5]
Molecular Formula C₁₅H₁₀Cl₂O[4][6]
Molecular Weight 277.145 g/mol [4][6]
Appearance White to off-white or light yellow crystalline powder/solid[5]
Melting Point 148-152°C (decomposes)[7]
Boiling Point 442.0 ± 45.0 °C at 760 mmHg (Predicted)[6]
Density 1.4 ± 0.1 g/cm³ (Predicted)[6]
Flash Point 241.3 ± 28.1℃ (Predicted)
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF); slightly soluble in ethanol; insoluble in water.[7]
Hazard Statements H302 (Harmful if swallowed)[5]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the chlorination of fluorene. The resulting 2,7-dichlorofluorene undergoes a Friedel-Crafts acylation followed by reduction and ring closure to form the oxirane.

Synthesis of 2,7-Dichlorofluorene (Precursor)

The primary precursor, 2,7-dichlorofluorene, is synthesized from fluorene. A common method involves the use of sulfuryl chloride as the chlorinating agent.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve fluorene in glacial acetic acid. The ratio of fluorene to glacial acetic acid can range from 1:1 to 1:10 (g/mL), with a preferred ratio of 1:2.5 (g/mL).[8] Add a catalytic amount of iron(III) chloride.

  • Chlorination: Cool the mixture to 16-20°C.[8] Slowly add sulfuryl chloride (approximately 1.6 times the mass of fluorene) dropwise while maintaining the temperature below 20°C.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed for 2 hours at the same temperature.[8]

  • Work-up: Heat the reaction mixture to 95°C for 30 minutes.[8] Subsequently, cool the mixture slowly to 20°C to allow for crystallization.[8]

  • Isolation and Purification: Filter the solid product and wash the filter cake thoroughly with water. Dry the product to obtain 2,7-dichlorofluorene.[8]

Synthesis of this compound

The oxirane is typically synthesized from 2,7-dichlorofluorene via a two-step process involving Friedel-Crafts acylation to form an α-haloketone intermediate, followed by reduction and cyclization.

Experimental Protocol:

  • Friedel-Crafts Acylation:

    • Dissolve 2,7-dichlorofluorene in a suitable solvent like dichloromethane.

    • Cool the solution to a low temperature (e.g., 0-5°C).

    • Add a Lewis acid catalyst, such as aluminum trichloride.

    • Slowly add chloroacetyl chloride or bromoacetyl bromide.

    • After the reaction is complete, the mixture is typically quenched with a dilute acid solution. The organic layer is separated, washed, and the solvent is removed to yield the intermediate, 2,7-dichloro-4-(haloacetyl)fluorene.[9][10]

  • Reduction and Epoxidation (Corey-Chaykovsky Reaction):

    • The resulting 2,7-dichloro-4-(haloacetyl)fluorene intermediate is dissolved in a suitable solvent, such as methanol.

    • A reducing agent, commonly potassium borohydride or sodium borohydride, is added to the solution.[2][11] This reduction of the ketone and subsequent intramolecular nucleophilic substitution of the adjacent halide by the newly formed alkoxide results in the formation of the oxirane ring.

    • The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).[11]

  • Isolation and Purification:

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.[11]

    • The solid product is washed to neutrality and dried to yield this compound.[11]

Quality Control and Analytical Methods

The purity and identity of this compound are typically confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

Role in Synthesis and Downstream Applications

The primary application of this compound is as a crucial intermediate in the synthesis of Lumefantrine.

Synthesis of Lumefantrine

The synthesis of Lumefantrine from the oxirane intermediate generally involves the following steps:

  • Ring-opening of the Epoxide: The oxirane ring is opened by reaction with di-n-butylamine to form 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.[1]

  • Condensation Reaction: The resulting amino alcohol is then condensed with p-chlorobenzaldehyde in the presence of a base (e.g., sodium hydroxide) to yield Lumefantrine.[1][12]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key synthetic workflows described above.

G cluster_0 Synthesis of 2,7-Dichlorofluorene cluster_1 Synthesis of this compound Fluorene Fluorene Chlorination Chlorination with Sulfuryl Chloride Fluorene->Chlorination Dichlorofluorene 2,7-Dichlorofluorene Chlorination->Dichlorofluorene Dichlorofluorene_ref 2,7-Dichlorofluorene Acylation Friedel-Crafts Acylation with (Halo)acetyl Chloride Dichlorofluorene_ref->Acylation Haloketone 2,7-Dichloro-4-(haloacetyl)fluorene Acylation->Haloketone Reduction Reduction and Cyclization (e.g., with KBH4) Haloketone->Reduction Oxirane This compound Reduction->Oxirane

Caption: Synthetic pathway to this compound.

G cluster_0 Synthesis of Lumefantrine Oxirane_start This compound RingOpening Epoxide Ring Opening with Di-n-butylamine Oxirane_start->RingOpening AminoAlcohol 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol RingOpening->AminoAlcohol Condensation Condensation with p-chlorobenzaldehyde AminoAlcohol->Condensation Lumefantrine Lumefantrine Condensation->Lumefantrine

Caption: Conversion of the oxirane intermediate to Lumefantrine.

Biological Activity and Safety

Currently, there is limited publicly available data on the specific biological activity or signaling pathway interactions of this compound itself. Its primary significance lies in its role as a precursor to the biologically active molecule, Lumefantrine. As an intermediate, its toxicological profile is of interest for occupational safety during manufacturing. The compound is classified as harmful if swallowed (H302). Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical.

Conclusion

This compound is a well-defined chemical intermediate with established physicochemical properties and a clear synthetic pathway. Its importance is intrinsically linked to the production of Lumefantrine, a vital antimalarial therapeutic. While direct biological activity data for the oxirane is scarce, the methodologies for its synthesis and quality control are established, making it a readily accessible compound for pharmaceutical research and development. Further investigation into the properties of this and related fluorene derivatives could yield novel applications in medicinal chemistry and material science.

References

In-Depth Technical Guide: 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane (CAS: 53221-14-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a crucial intermediate in the synthesis of the antimalarial drug Lumefantrine.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in pharmaceutical manufacturing. While this compound is primarily utilized as a building block in multi-step syntheses, this guide also touches upon the broader biological context of fluorene derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 53221-14-0PubChem[2]
Molecular Formula C₁₅H₁₀Cl₂OPubChem[2]
Molecular Weight 277.15 g/mol PubChem[2]
Appearance Off-white to pale yellow crystalline powderNINGBO INNO PHARMCHEM CO.,LTD.[3]
Melting Point 148-152 °C (decomposes)NINGBO INNO PHARMCHEM CO.,LTD.[3]
Boiling Point (Predicted) 442.0 ± 45.0 °C at 760 mmHgChemSrc[4]
Density (Predicted) 1.4 ± 0.1 g/cm³ChemSrc[4]
Solubility Soluble in dichloromethane and tetrahydrofuran; slightly soluble in ethanol; insoluble in water.NINGBO INNO PHARMCHEM CO.,LTD.[3]
IUPAC Name This compoundPubChem[2]
InChI InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2PubChem[2]
InChIKey GVFBXSRAIWZONX-UHFFFAOYSA-NPubChem[2]
SMILES C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)ClPubChem[2]

Synthesis

The synthesis of this compound is a multi-step process that originates from 9H-fluorene. The general synthetic pathway involves the chlorination of the fluorene backbone, followed by a Friedel-Crafts acylation to introduce a chloroacetyl group at the 4-position. The final step is a reduction and subsequent intramolecular cyclization to form the desired oxirane ring.

Synthetic Pathway

The overall synthetic scheme is depicted below.

Synthesis_Pathway Fluorene 9H-Fluorene Dichlorofluorene 2,7-Dichloro-9H-fluorene Fluorene->Dichlorofluorene Chlorination Chloroacetyl_Dichlorofluorene 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone Dichlorofluorene->Chloroacetyl_Dichlorofluorene Friedel-Crafts Acylation Oxirane This compound Chloroacetyl_Dichlorofluorene->Oxirane Reduction & Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are a composite of procedures described in various patents and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2,7-Dichloro-9H-fluorene

This step involves the chlorination of 9H-fluorene. A common method utilizes sulfuryl chloride as the chlorinating agent in a suitable solvent.

  • Materials: 9H-fluorene, sulfuryl chloride, dichloromethane, concentrated hydrochloric acid, sodium hydroxide solution.

  • Procedure:

    • Charge 9H-fluorene into a reactor containing dichloromethane at 25-30°C.

    • Add concentrated hydrochloric acid to the mixture.

    • Slowly add sulfuryl chloride dropwise over a period of 20 minutes while maintaining the temperature at 25-30°C.

    • Stir the reaction mixture for 6 hours at the same temperature.

    • Cool the reaction mixture to 5-10°C and adjust the pH to 7 with a sodium hydroxide solution.

    • Separate the organic layer, wash with deionized water, dry over sodium sulfate, and evaporate the solvent under vacuum.

    • The resulting residue can be further purified by recrystallization from a suitable solvent like hexanes to yield 2,7-dichlorofluorene.[5]

  • Yield: Reported yields for this step are in the range of 43-49%.[5]

Step 2: Synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

This step is a Friedel-Crafts acylation to introduce the chloroacetyl group.

  • Materials: 2,7-Dichloro-9H-fluorene, chloroacetyl chloride, anhydrous aluminum chloride, dichloromethane, hydrochloric acid.

  • Procedure:

    • Charge chloroacetyl chloride into a reactor with dichloromethane and cool the mixture to 0-5°C.

    • Slowly add anhydrous aluminum chloride to the cooled mixture over 25-30 minutes, maintaining the temperature at 0-5°C.

    • Stir the resulting mixture at 0-5°C for 30 minutes.

    • Add a solution of 2,7-dichlorofluorene in dichloromethane to the reaction mixture at 0-5°C.

    • Stir the reaction for 4 hours at 0-5°C, monitoring the progress by thin-layer chromatography.

    • Slowly pour the reaction mixture into pre-chilled hydrochloric acid to quench the reaction.

    • Separate the organic layer, wash, dry, and evaporate the solvent to obtain 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone.[5]

Step 3: Synthesis of this compound

The final step involves the reduction of the ketone and subsequent intramolecular cyclization to form the epoxide.

  • Materials: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, a suitable reducing agent (e.g., potassium borohydride), an alcoholic solvent (e.g., methanol).

  • Procedure:

    • Dissolve 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in an alcoholic solvent.

    • Cool the solution and add the reducing agent portion-wise. The reduction of the ketone to a chlorohydrin intermediate occurs.

    • The chlorohydrin intermediate can then cyclize to the oxirane in situ, often facilitated by a base, or can be isolated first.

    • The reaction progress should be monitored by a suitable chromatographic technique.

    • Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

    • The organic layer is then washed, dried, and the solvent is evaporated to yield this compound.

  • Note: Detailed, publicly available protocols for this specific step are limited, and optimization of reaction conditions is likely necessary.

Role in Drug Development

This compound is a key advanced intermediate in the synthesis of Lumefantrine, an essential component of artemisinin-based combination therapies (ACTs) for the treatment of malaria. The oxirane ring is a reactive functional group that allows for further chemical modifications to build the final, more complex structure of Lumefantrine.

The general workflow from the oxirane to a downstream product is illustrated below.

Downstream_Workflow Oxirane This compound RingOpening Ring Opening with Amine Oxirane->RingOpening Intermediate Amino-alcohol Intermediate RingOpening->Intermediate DownstreamProduct Further Functionalization (e.g., Lumefantrine Synthesis) Intermediate->DownstreamProduct

Caption: General workflow for the utilization of the oxirane intermediate.

Biological Activity Context

Currently, there is no publicly available data on the direct biological activity or mechanism of action of this compound. Its significance in the life sciences is primarily as a precursor to pharmacologically active molecules.

However, the broader class of fluorene derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including:

  • Anticancer properties: Some fluorene derivatives have shown cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antifungal activity: Certain fluorene-based compounds have demonstrated efficacy against various bacterial and fungal strains.

It is important to emphasize that these activities are characteristic of the general class of compounds and have not been specifically demonstrated for this compound.

The end-product of the synthesis in which this oxirane is a key intermediate, Lumefantrine, is an antimalarial agent. Its mechanism of action is believed to involve the inhibition of β-hematin formation in the malaria parasite, leading to the accumulation of toxic heme, and the inhibition of nucleic acid and protein synthesis.

Conclusion

This compound is a well-defined chemical entity with a critical role as an intermediate in the synthesis of the antimalarial drug Lumefantrine. While its direct biological activity has not been reported, its synthesis and chemical reactivity are of significant interest to medicinal and process chemists. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers and drug development professionals in their work with this important compound. Further research into optimizing its synthesis and exploring the potential biological activities of this and related fluorene epoxides could be a valuable area of investigation.

References

Spectroscopic and Analytical Profile of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for obtaining these spectra are also provided.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 53221-14-0[1][2][3][4]
Molecular Formula C₁₅H₁₀Cl₂O[2][3]
Molecular Weight 277.14 g/mol [1][2][3]
Appearance Off-white to pale yellow crystalline powder[3]
IUPAC Name This compound[1]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene (fluorene C9), and oxirane ring protons. Aromatic protons typically resonate in the downfield region of 6.5-8.0 ppm.[5][6] Protons on carbons directly bonded to the aromatic ring, known as benzylic protons, appear around 2.0-3.0 ppm.[5][6]

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (Fluorene Ring)7.0 - 8.0Multiplet (m)
Methylene (C9-H₂)~3.9Singlet (s)
Oxirane (CH-O)3.5 - 4.5Multiplet (m)
Oxirane (CH₂)2.5 - 3.5Multiplet (m)

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the 120-150 ppm range.[5] The carbons of the oxirane ring are expected at higher field, typically between 40-60 ppm.

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C-Cl)125 - 135
Aromatic (C-C)135 - 145
Aromatic (C-H)115 - 130
Methylene (C9)~37
Oxirane (CH-O)50 - 60
Oxirane (CH₂)40 - 50
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H (Methylene & Oxirane)3000 - 2850Stretching
Aromatic C=C1600 - 1450Stretching
C-O-C (Oxirane Ring)1250 (asymmetric stretch), 950-810 (symmetric stretch)Stretching
C-Cl800 - 600Stretching
Mass Spectrometry (MS)

The mass spectrum, likely obtained through electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

m/z Value Interpretation
~276Molecular ion (M⁺) peak for C₁₅H₁₀³⁵Cl₂O
~278Isotope peak for one ³⁷Cl
~280Isotope peak for two ³⁷Cl
M - 43Loss of the oxirane moiety (C₂H₃O)
M - ClLoss of a chlorine atom
M - C₂H₃O - ClSubsequent fragmentation

The presence of two chlorine atoms will result in a characteristic M:M+2:M+4 isotope pattern with a ratio of approximately 9:6:1.

Experimental Protocols

The following are detailed methodologies for conducting NMR, IR, and MS analyses.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is recommended.[7]

  • ATR Method:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[7]

    • Collect the spectrum.

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[7]

    • Place the pellet in the sample holder of the FTIR instrument for analysis.[7]

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this may involve using a direct insertion probe which is heated to vaporize the sample.[8]

  • Ionization: Use Electron Ionization (EI) to generate charged fragments.[9] The electron gun bombards the vaporized sample with high-energy electrons.[10]

  • Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic field.[9][10]

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[8][9]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) NMR_Processing->NMR_Analysis IR_Sample Sample Preparation (ATR or KBr Pellet) IR_Acquisition Data Acquisition (FTIR Spectrometer) IR_Sample->IR_Acquisition IR_Analysis Spectral Analysis (Peak Identification and Functional Group Assignment) IR_Acquisition->IR_Analysis MS_Sample Sample Introduction (Vaporization) MS_Ionization Ionization (Electron Impact) MS_Sample->MS_Ionization MS_Separation Mass Separation (Magnetic Field) MS_Ionization->MS_Separation MS_Detection Detection & Analysis (m/z vs. Abundance) MS_Separation->MS_Detection

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Logical_Relationship Compound 2-(2,7-Dichloro-9H- fluoren-4-YL)oxirane Structure Chemical Structure (Fluorene, Dichloro, Oxirane) Compound->Structure NMR NMR Data (Proton & Carbon Environments) Structure->NMR predicts IR IR Data (Functional Groups) Structure->IR predicts MS MS Data (Molecular Weight & Fragmentation) Structure->MS predicts

Caption: Relationship between chemical structure and predicted spectroscopic data.

References

Synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane from 2,7-dichlorofluorene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane, a key intermediate in the manufacturing of pharmacologically active molecules. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 2,7-dichlorofluorene, followed by the formation of the oxirane ring via reduction and intramolecular cyclization. This document details the experimental protocols for each step, presents all quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from 2,7-dichlorofluorene proceeds through the formation of a key intermediate, 2,7-dichloro-4-(chloroacetyl)fluorene.

Synthesis_Pathway 2,7-Dichlorofluorene 2,7-Dichlorofluorene Intermediate 2,7-Dichloro-4-(chloroacetyl)fluorene 2,7-Dichlorofluorene->Intermediate   Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) Final_Product This compound Intermediate->Final_Product   Reduction & Epoxidation (NaBH4, Ethanol)

Diagram 1: Synthetic pathway for this compound.

Physicochemical Data of Compounds

The following tables summarize the key physicochemical properties of the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of 2,7-Dichlorofluorene

PropertyValueReference
Molecular Formula C₁₃H₈Cl₂--INVALID-LINK--
Molecular Weight 235.11 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 126-128 °C--INVALID-LINK--
Boiling Point 370.7 °C at 760 mmHg--INVALID-LINK--
CAS Number 7012-16-0--INVALID-LINK--

Table 2: Physicochemical Properties of 2,7-Dichloro-4-(chloroacetyl)fluorene

PropertyValueReference
Molecular Formula C₁₅H₉Cl₃O[1]
Molecular Weight 311.59 g/mol [1]
Appearance Colorless prisms[1]
Melting Point 125-126 °C (398-399 K)[1]
CAS Number Not available

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₀Cl₂O[2][3]
Molecular Weight 277.14 g/mol [2][3]
Appearance Light yellow to off-white crystalline powder[4]
Melting Point 148-152 °C (decomposes)
Boiling Point 442.0 °C at 760 mmHg (Predicted)[2]
Density 1.4 g/cm³ (Predicted)[2]
CAS Number 53221-14-0[2][3]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2,7-Dichloro-4-(chloroacetyl)fluorene (Friedel-Crafts Acylation)

This step involves the acylation of 2,7-dichlorofluorene with chloroacetyl chloride using aluminum chloride as a Lewis acid catalyst.

Friedel_Crafts_Workflow cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Isolation A Dissolve 2,7-dichlorofluorene in dichloromethane B Cool the solution to 0-5 °C A->B C Add aluminum trichloride B->C D Add chloroacetyl chloride dropwise at 0-5 °C C->D E Stir the reaction mixture D->E F Pour reaction mixture into aqueous hydrochloric acid E->F G Separate the organic layer F->G H Wash the organic layer with water G->H I Distill off dichloromethane H->I J Recrystallize from ethanol I->J

Diagram 2: Experimental workflow for the Friedel-Crafts acylation.

Materials and Reagents:

  • 2,7-Dichlorofluorene

  • Dichloromethane (DCM)

  • Aluminum trichloride (AlCl₃)

  • Chloroacetyl chloride

  • Aqueous hydrochloric acid (10-15%)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve 15.1 g of 2,7-dichlorofluorene in dichloromethane.

  • Cool the solution to an internal temperature of 0-5 °C using an ice bath.

  • Carefully add 12.0-13.0 g of aluminum trichloride to the cooled solution.

  • To this mixture, add 9.1-10.0 g of chloroacetyl chloride dropwise while maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC is recommended).

  • Pour the reaction mixture into a 10-15% aqueous hydrochloric acid solution to quench the reaction.

  • Separate the organic layer.

  • Wash the organic layer with water to remove any remaining acid.

  • Distill off the dichloromethane to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2,7-dichloro-4-(chloroacetyl)fluorene as colorless prisms.[1]

Expected Yield: While a specific yield for this reaction is not explicitly stated in the reviewed literature, Friedel-Crafts acylations of fluorene derivatives can proceed with yields ranging from moderate to high, depending on the specific conditions.[5]

Step 2: Synthesis of this compound (Epoxidation)

This step involves the reduction of the α-chloro ketone intermediate to a chlorohydrin, which then undergoes in-situ intramolecular cyclization to form the desired oxirane.

Epoxidation_Workflow cluster_0 Reduction cluster_1 Intramolecular Cyclization (in-situ) cluster_2 Work-up and Isolation A Suspend 2,7-dichloro-4-(chloroacetyl)fluorene in ethanol B Cool the suspension to 0-5 °C A->B C Add sodium borohydride in portions B->C D Stir the reaction mixture at room temperature C->D E Cool the reaction mixture D->E F Filter the resulting solid E->F G Wash the solid with cold ethanol F->G H Wash with water G->H I Dry the product H->I

Diagram 3: Experimental workflow for the epoxidation.

Materials and Reagents:

  • 2,7-Dichloro-4-(chloroacetyl)fluorene

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

Procedure:

  • Suspend 2,7-dichloro-4-(chloroacetyl)fluorene in ethanol in a reaction vessel.

  • Cool the suspension to 0-5 °C.

  • Add sodium borohydride in small portions to the suspension, maintaining the temperature below 30°C.

  • After the addition is complete, stir the reaction mixture at ambient temperature for several hours (e.g., 24 hours) to allow for the reduction and subsequent in-situ formation of the oxirane.

  • Cool the reaction mixture to 0-5 °C and stir for an additional 30 minutes.

  • Filter the resulting solid product.

  • Wash the solid with chilled ethanol.

  • Further wash the product with water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: A Chinese patent describes a similar multi-step synthesis where the overall yield for the conversion from an analogous bromo-intermediate to the final oxirane is approximately 59%.[6]

Reaction Mechanisms

Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. Aluminum trichloride, a Lewis acid, activates the chloroacetyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich fluorene ring, followed by deprotonation to restore aromaticity and yield the acylated product.

Epoxidation

The formation of the oxirane from the α-chloro ketone involves two key steps. First, sodium borohydride reduces the ketone to a secondary alcohol, forming a chlorohydrin intermediate. The resulting alkoxide is a nucleophile that then undergoes an intramolecular Williamson ether synthesis (an SN2 reaction), attacking the carbon bearing the chlorine atom and displacing the chloride ion to form the stable three-membered oxirane ring.

Concluding Remarks

The synthesis of this compound from 2,7-dichlorofluorene is a robust and scalable two-step process. The presented protocols, based on the available literature, provide a clear pathway for the preparation of this valuable intermediate. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis and further derivatization of this fluorene-based oxirane. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

The Epoxidation of 2,7-dichloro-4-vinylfluorene: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epoxides are highly valuable synthetic intermediates in organic chemistry and drug development due to the strained three-membered ring that can be readily opened by a variety of nucleophiles, allowing for the introduction of diverse functional groups with stereochemical control. The target molecule, 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane, incorporates the rigid, planar fluorene scaffold, a privileged structure in medicinal chemistry and materials science, with a reactive epoxide moiety. The synthesis of this compound is of interest for the development of novel pharmaceutical agents and functional materials.

Although a direct synthesis of 2,7-dichloro-4-vinylfluorene and its subsequent epoxidation is not extensively documented, a patented method describes the synthesis of the target epoxide via a multi-step process not involving direct epoxidation of the vinyl group.[1] This guide focuses on the more direct and widely applicable approach of epoxidizing the vinyl precursor, 2,7-dichloro-4-vinylfluorene. The principles and methods described herein are based on extensive literature on the epoxidation of analogous vinylarenes, such as styrene.

Mechanistic Pathways for the Epoxidation of 2,7-dichloro-4-vinylfluorene

The epoxidation of the vinyl group in 2,7-dichloro-4-vinylfluorene can be achieved through several established methods. The choice of method will influence the reaction mechanism, stereoselectivity, and reaction conditions.

Epoxidation with Peroxy Acids (e.g., m-CPBA)

One of the most common and straightforward methods for epoxidation is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent example.[2][3]

Mechanism: The reaction proceeds through a concerted, stereospecific "butterfly" transition state.[2][3] The pi bond of the alkene acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, which is electrophilic.[3] This occurs in a single step where the new C-O bonds are formed on the same face of the double bond, resulting in a syn-addition.[2] The configuration of the starting alkene is retained in the epoxide product.[2]

Figure 1: Concerted mechanism of m-CPBA epoxidation.

Catalytic Epoxidation with Metal Complexes

For applications requiring high stereoselectivity, catalytic methods are often employed. Manganese and cobalt salen complexes are well-known catalysts for the asymmetric epoxidation of unfunctionalized alkenes.[4][5][6]

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as a catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[4][6] This method is particularly effective for the enantioselective epoxidation of cis-disubstituted and other unfunctionalized alkenes.[5]

Mechanism: The precise mechanism has been a subject of study, with evidence supporting both concerted and radical pathways depending on the substrate.[5][6] A generally accepted pathway involves the oxidation of the Mn(III) catalyst to a high-valent Mn(V)-oxo species.[6] This potent oxidizing agent then transfers its oxygen atom to the alkene. The approach of the alkene to the catalyst is directed by the chiral salen ligand, leading to the formation of one enantiomer of the epoxide in excess.[5]

Jacobsen_Epoxidation_Cycle MnIII_salen [Mn(III)(salen)]+ MnV_oxo [Mn(V)(salen)=O]+ MnIII_salen->MnV_oxo Oxidation Epoxide This compound MnV_oxo->Epoxide Oxygen Transfer Alkene 2,7-dichloro-4-vinylfluorene Alkene->MnV_oxo Epoxide->MnIII_salen Catalyst Regeneration Oxidant NaOCl (Oxidant) Oxidant->MnIII_salen Spent_Oxidant NaCl Oxidant->Spent_Oxidant

Figure 2: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Cobalt(II)-salen complexes can also catalyze the epoxidation of styrenes using molecular oxygen as the oxidant.[7] The catalytic activity is influenced by substituents on the salen ligand and the reaction conditions.[7]

Mechanism: The proposed mechanism involves the formation of a Co(III)-peroxo intermediate, which then transfers an oxygen atom to the alkene. The reaction can be sensitive to the solvent and temperature, with higher temperatures often required.[7]

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the epoxidation of vinylarenes, which can be adapted for 2,7-dichloro-4-vinylfluorene.

General Protocol for m-CPBA Epoxidation
  • Reaction Setup: Dissolve 2,7-dichloro-4-vinylfluorene (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (typically 1.1-1.5 eq.) portion-wise over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Jacobsen-Katsuki Asymmetric Epoxidation
  • Reaction Setup: In a round-bottom flask, dissolve 2,7-dichloro-4-vinylfluorene (1.0 eq.) and the chiral (R,R)- or (S,S)-Jacobsen's catalyst (0.02 - 0.05 eq.) in a suitable solvent like dichloromethane.[8] An optional additive such as 4-phenylpyridine N-oxide (0.2 eq.) can be added to enhance reactivity and selectivity.[8]

  • Cooling: Cool the mixture to 0 °C.[8]

  • Oxidant Addition: Add a buffered aqueous solution of sodium hypochlorite (1.5 - 2.0 eq.) dropwise with vigorous stirring.[8] The reaction is biphasic.

  • Reaction Monitoring: Monitor the reaction by TLC or chiral GC/HPLC to determine conversion and enantiomeric excess.[8]

  • Work-up: After completion (typically 2-4 hours), separate the organic layer.[8] Extract the aqueous phase with the solvent.[8]

  • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.[8] Purify by flash column chromatography.[8]

Quantitative Data from Analogous Systems

Due to the lack of specific data for the epoxidation of 2,7-dichloro-4-vinylfluorene, the following table summarizes typical quantitative data for the epoxidation of styrene and its derivatives using various methods. This data serves as a benchmark for what might be expected.

SubstrateMethodCatalystOxidantSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
StyreneCatalyticCo(II)-salenO₂1,4-dioxane90559.8 (selectivity)N/A[7]
(Z)-StilbeneCatalyticChiral Mn(III)-salenNaOClCH₂Cl₂RT3.58497[9]
(Z)-1-phenylpropeneCatalyticChiral Mn(III)-salenNaOClCH₂Cl₂RT37992[9]
3,4-dichlorostyreneCatalytic(R,R)-Jacobsen's catalystNaOClCH₂Cl₂02-4HighHigh[8]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from starting material to the characterized epoxide product.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2,7-dichloro-4-vinylfluorene Reaction Epoxidation Reaction (e.g., m-CPBA or Catalytic) Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Structure Structural Analysis (NMR, MS) Purity Purity Assessment (GC, HPLC) Stereochem Stereochemical Analysis (Chiral HPLC/GC for ee) Product->Structure Product->Purity Product->Stereochem

Figure 3: General experimental workflow for the synthesis and characterization of the target epoxide.

Conclusion

The epoxidation of 2,7-dichloro-4-vinylfluorene is a feasible transformation that can likely be achieved using standard epoxidation methodologies. While direct experimental data for this specific substrate is sparse, the well-understood mechanisms of epoxidation for substituted styrenes provide a strong basis for predicting the outcome of these reactions. Both stoichiometric epoxidation with peroxy acids and catalytic methods, particularly asymmetric approaches like the Jacobsen-Katsuki epoxidation, are expected to be effective. The choice of method will depend on the desired outcome, with catalytic methods being superior for controlling stereochemistry. This guide provides the necessary theoretical background and practical considerations for researchers to successfully synthesize and characterize this compound.

References

starting materials for 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane, a key intermediate in the preparation of various pharmaceutical compounds, notably the antimalarial drug lumefantrine.[1] This document outlines the primary synthetic pathways, details the necessary starting materials, and provides experimental protocols based on established literature.

Synthetic Pathway Overview

The synthesis of this compound typically commences with the chlorination of fluorene to produce 2,7-dichlorofluorene.[1][2] This intermediate then undergoes an acylation or formylation reaction to introduce a carbonyl group at the 4-position, yielding 2,7-dichloro-9H-fluoren-4-carbaldehyde or a corresponding ketone. The final step involves the formation of the oxirane ring from the carbonyl compound, commonly achieved through the Johnson-Corey-Chaykovsky reaction.[3][4]

Synthesis_Pathway Fluorene Fluorene Dichlorofluorene 2,7-Dichlorofluorene Fluorene->Dichlorofluorene Sulfuryl Chloride, Glacial Acetic Acid Aldehyde 2,7-Dichloro-9H-fluoren-4-carbaldehyde Dichlorofluorene->Aldehyde Acylation/Formylation Oxirane This compound Aldehyde->Oxirane Corey-Chaykovsky Reaction

Caption: Synthetic pathway for this compound.

Starting Materials and Reagents

The successful synthesis of the target compound relies on the quality and purity of the following key starting materials and reagents:

Material/ReagentCAS NumberMolecular FormulaNotes
Fluorene86-73-7C₁₃H₁₀The initial hydrocarbon scaffold.
Sulfuryl Chloride7791-25-5SO₂Cl₂Chlorinating agent for the fluorene core.[2]
Glacial Acetic Acid64-19-7CH₃COOHSolvent for the chlorination reaction.[2]
Chloroacetyl Chloride79-04-9C₂H₂Cl₂OAcylating agent for Friedel-Crafts acylation.[5]
Aluminum Trichloride7446-70-0AlCl₃Lewis acid catalyst for Friedel-Crafts acylation.[5]
Dichloromethane75-09-2CH₂Cl₂Solvent for the acylation reaction.[5]
Trimethylsulfoxonium Iodide1774-47-6C₃H₉IOSPrecursor for the sulfur ylide in the epoxidation step.[3]
Sodium Hydride7646-69-7NaHStrong base used to generate the sulfur ylide.
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OSSolvent for the ylide formation and epoxidation reaction.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 2,7-Dichlorofluorene

This procedure details the chlorination of fluorene using sulfuryl chloride.[1][2]

Procedure:

  • In a suitable reaction vessel, dissolve fluorene in glacial acetic acid. A typical mass-to-volume ratio is 1:2.5 (g/mL).[2]

  • Add a catalytic amount of iron(III) chloride.

  • Cool the mixture to approximately 16°C.

  • Slowly add sulfuryl chloride (approximately 1.6 times the mass of fluorene) while maintaining the temperature below 20°C.[2]

  • After the addition is complete, allow the reaction to proceed for 2 hours at the same temperature.

  • Heat the reaction mixture to 95°C for 30 minutes.

  • Cool the mixture to 20°C to allow for the precipitation of the product.

  • Filter the solid product and wash it with water until the filtrate is neutral.

  • Dry the solid to obtain 2,7-dichlorofluorene.

Quantitative Data:

Parameter Value Reference

| Yield | 63.3% |[2] |

Step 2: Synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

This step involves the Friedel-Crafts acylation of 2,7-dichlorofluorene.[5]

Procedure:

  • Dissolve 15.1 g of 2,7-dichlorofluorene in dichloromethane.

  • Cool the solution to a temperature between -22°C and -18°C.

  • Add 12.6 g of aluminum trichloride.

  • Slowly add a solution of 9.1 g of chloroacetyl chloride in 31 mL of dichloromethane, maintaining the internal temperature within the specified range.

  • After the reaction is complete, pour the reaction mixture into a 10-15% aqueous hydrochloric acid solution.

  • Separate the organic layer, wash it with water, and distill off the dichloromethane to obtain the crude acyl chloride product.

Step 3: Synthesis of this compound

This final step utilizes the Johnson-Corey-Chaykovsky reaction to form the epoxide ring.[3][4] While a specific literature procedure for the direct conversion of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone to the oxirane was not detailed in the provided search results, a general protocol for the epoxidation of a carbonyl group using a sulfur ylide is as follows. A more direct precursor for this step is often the corresponding aldehyde, 2,7-dichloro-9H-fluoren-4-carbaldehyde. The ketone from Step 2 would first need to be reduced to the corresponding chlorohydrin and then treated with a base to form the epoxide, or directly converted using a suitable reagent. A patent describes the reduction of a related bromo ethyl ketone with potassium borohydride followed by ring closure.[6]

A general procedure for the epoxidation of an aldehyde is as follows:

Procedure (General for Aldehyde):

  • To a stirred suspension of sodium hydride in dry DMSO, slowly add trimethylsulfoxonium iodide at room temperature under an inert atmosphere.

  • Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the ylide solution in an ice bath.

  • Add a solution of 2,7-dichloro-9H-fluoren-4-carbaldehyde in dry DMSO dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Physicochemical Properties of this compound: [7]

Property Value
Molecular Formula C₁₅H₉Cl₂O
Molecular Weight 284.14 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 148-152°C (decomposes)

| Solubility | Soluble in DCM, THF; slightly soluble in ethanol; insoluble in water |

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Acylation cluster_step3 Step 3: Epoxidation (General) s1_start Dissolve Fluorene in Acetic Acid s1_add_cat Add FeCl₃ Catalyst s1_start->s1_add_cat s1_cool1 Cool to 16°C s1_add_cat->s1_cool1 s1_add_reagent Add Sulfuryl Chloride (<20°C) s1_cool1->s1_add_reagent s1_react React for 2h s1_add_reagent->s1_react s1_heat Heat to 95°C s1_react->s1_heat s1_cool2 Cool to 20°C s1_heat->s1_cool2 s1_filter Filter and Wash s1_cool2->s1_filter s1_dry Dry Product s1_filter->s1_dry s1_product 2,7-Dichlorofluorene s1_dry->s1_product s2_start Dissolve 2,7-Dichlorofluorene in DCM s1_product->s2_start s2_cool Cool to -22°C to -18°C s2_start->s2_cool s2_add_lewis Add AlCl₃ s2_cool->s2_add_lewis s2_add_reagent Add Chloroacetyl Chloride s2_add_lewis->s2_add_reagent s2_workup Aqueous HCl Workup s2_add_reagent->s2_workup s2_extract Extract and Concentrate s2_workup->s2_extract s2_product 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone s2_extract->s2_product s3_add_carbonyl Add Carbonyl Compound s2_product->s3_add_carbonyl s3_ylide Prepare Sulfur Ylide s3_ylide->s3_add_carbonyl s3_react React s3_add_carbonyl->s3_react s3_workup Aqueous Workup and Extraction s3_react->s3_workup s3_purify Purify s3_workup->s3_purify s3_product This compound s3_purify->s3_product

Caption: Detailed experimental workflow for the synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for further details and safety information before undertaking these procedures in a laboratory setting.

References

A Technical Guide to the Potential Applications of Fluorenyl Oxirane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene, a polycyclic aromatic hydrocarbon, presents a rigid and planar scaffold that has become a cornerstone in medicinal chemistry and materials science. Its unique structure allows for functionalization at various positions, particularly the C9 methylene bridge, which exhibits acidity (pKa ≈ 22.6 in DMSO), facilitating the formation of the nucleophilic fluorenyl anion. This reactivity is fundamental to the synthesis of a diverse array of derivatives. When this privileged scaffold is combined with an oxirane (epoxide) ring—a strained, three-membered heterocycle—it creates a class of compounds with significant potential as reactive intermediates for drug discovery. The high reactivity of the oxirane ring allows for facile ring-opening reactions with various nucleophiles, enabling the generation of diverse chemical libraries. This guide explores the synthesis, potential therapeutic applications, and mechanisms of action of fluorenyl oxirane derivatives, providing detailed protocols and data for drug development professionals.

Core Synthesis of Fluorenyl Oxirane Derivatives

The primary pathway to therapeutically relevant compounds often involves a multi-step synthesis where the fluorenyl oxirane is a key intermediate. The general strategy involves the acylation of a suitable amine with a fluorene-based carboxylic acid, followed by epoxidation of an introduced allyl group, and subsequent ring-opening of the resulting oxirane with a nucleophile to yield the final active compounds.

Synthesis_Workflow General Synthetic Workflow for Fluorenyl Amino Alcohols cluster_0 Step 1: Acylation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Nucleophilic Ring-Opening A Fluorene-9-carboxylic acid C N-allyl-9H-fluorene-9-carboxamide A->C EDC, DMAP, HOBt B Allylamine B->C D Fluorenyl Oxirane (Epoxide Intermediate) C->D m-CPBA F Final Amino Alcohol Derivative D->F E Amine Nucleophile (e.g., Piperidine) E->F

Caption: General synthesis of fluorenyl amino alcohols via an oxirane intermediate.

Experimental Protocol: Three-Step Synthesis of Fluorenyl Amino Alcohols

This protocol describes the synthesis of a final amino alcohol derivative from a fluorenyl oxirane intermediate.

Step 1: Acylation of Allylamine

  • To a solution of 9H-fluorene-9-carboxylic acid, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), 4-dimethylaminopyridine (DMAP), and hydroxybenzotriazole (HOBt).

  • Add allylamine to the mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the N-allyl-9H-fluorene-9-carboxamide derivative.

Step 2: Epoxidation

  • Dissolve the N-allyl derivative obtained in Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash with a basic aqueous solution (e.g., sodium bicarbonate), and extract with an organic solvent.

  • Purify the crude product to obtain the fluorenyl oxirane intermediate.

Step 3: Nucleophilic Substitution (Oxirane Ring-Opening)

  • Dissolve the fluorenyl oxirane from Step 2 in a suitable solvent like ethanol.

  • Add the desired amine nucleophile (e.g., piperidine, morpholine).

  • Heat the reaction mixture under reflux until the epoxide is fully consumed.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final fluorenyl amino alcohol product.

Therapeutic Applications of Fluorenyl Derivatives

The fluorene scaffold is a versatile pharmacophore, and its derivatives, particularly those synthesized via oxirane intermediates, have shown significant promise in several therapeutic areas.

Neurodegenerative Diseases: Alzheimer's Disease

Alzheimer's disease is characterized by the depletion of the neurotransmitter acetylcholine. A key therapeutic strategy is the inhibition of cholinesterase enzymes, particularly butyrylcholinesterase (BuChE), which breaks down acetylcholine. Fluorenyl derivatives have been identified as potent and selective BuChE inhibitors.

Quantitative Data: Inhibition of Butyrylcholinesterase (BuChE)

A series of fluorenyl amino alcohols were synthesized and evaluated for their ability to inhibit equine BuChE (eqBuChE). The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Compound IDR (Amine Nucleophile)IC₅₀ (µM) for eqBuChE
1 Piperidine0.095
2 4-Methylpiperidine0.076
3 Morpholine0.122
4 N-Methylpiperazine0.038
5 Pyrrolidine0.215
6 Diethylamine12.93

Data represents a selection of compounds for illustrative purposes.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against cholinesterases is determined using a spectrophotometric method developed by Ellman.

  • Reagents :

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution in buffer.

    • Acetylthiocholine (ATCI) or Butyrylthiocholine (BTCI) iodide solution in water.

    • Equine Butyrylcholinesterase (eqBuChE) solution in buffer.

    • Test compound (inhibitor) solutions at various concentrations.

  • Procedure (96-well plate format) :

    • To each well, add phosphate buffer, the test compound solution, and the DTNB solution.

    • Add the enzyme solution to initiate the pre-incubation period (e.g., 15 minutes at 37°C) to allow inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Oncology

The rigid fluorene structure is an effective scaffold for developing cytotoxic agents. Derivatives have demonstrated potent anti-cancer activity against various human cancer cell lines. The oxirane ring serves as a valuable handle to introduce diverse functionalities that can enhance cytotoxicity and selectivity.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

Fluorene-based conjugates have been evaluated for their in-vitro anticancer activity. The IC₅₀ values against human colon carcinoma (HCT-116) and human cervical cancer (HeLa) cell lines are presented below.

Compound IDCancer Cell LineIC₅₀ (µM)
8g HCT-1165.6
Compound A HeLa37.76
Compound B HeLa8.34 µg/mL

(Data sourced from multiple studies for illustrative purposes)

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic effect of compounds on cancer cells is commonly determined using the MTT assay.

  • Cell Culture : Culture cancer cell lines (e.g., HCT-116, HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • Procedure :

    • Seed cells into a 96-well plate at a density of approximately 8 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in media) and incubate for a specified period (e.g., 24 or 48 hours).

    • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Mechanism of Action: Enzyme Inhibition

A primary mechanism through which fluorenyl derivatives exert their therapeutic effects is through enzyme inhibition. Understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development as it provides insight into the drug-target interaction.

Enzyme_Inhibition Modes of Reversible Enzyme Inhibition cluster_legend Legend E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I E->EI + I S Substrate (S) I_comp Competitive Inhibitor (I) ES->E - S P Product (P) ES->P → E + P ESI ES-Inhibitor Complex (ESI) ES->ESI + I ES->ESI + I I_noncomp Non-competitive Inhibitor (I) I_uncomp Uncompetitive Inhibitor (I) EI->E - I ESI->ES - I l1 Competitive: Inhibitor binds to free enzyme only. l2 Non-competitive: Inhibitor binds to free enzyme or ES complex. l3 Uncompetitive: Inhibitor binds to ES complex only.

Caption: Reversible enzyme inhibition mechanisms relevant to drug action.

Conclusion

Fluorenyl oxirane compounds represent a valuable class of intermediates for the synthesis of biologically active molecules. The inherent reactivity of the oxirane ring allows for the creation of diverse libraries of compounds from a common fluorene scaffold. Research has demonstrated their potential as potent inhibitors of enzymes implicated in neurodegenerative diseases and as effective cytotoxic agents against various cancers. The detailed synthetic and biological testing protocols provided in this guide offer a framework for researchers to explore this promising chemical space further. Future work should focus on optimizing the pharmacokinetic properties of these derivatives and elucidating their specific interactions with biological targets to advance them as potential therapeutic candidates.

Methodological & Application

Application Notes & Protocols: Synthesis of Lumefantrine from 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of the antimalarial drug Lumefantrine, starting from the key intermediate 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane. The synthesis is a two-step process involving the nucleophilic ring-opening of the oxirane followed by a condensation reaction. This guide includes comprehensive methodologies, tabulated quantitative data for key reaction parameters, and visual diagrams of the workflow and chemical pathway to ensure clarity and reproducibility for researchers in drug discovery and development.

Introduction

Lumefantrine is an aryl amino alcohol antimalarial agent, widely used in combination therapy with artemether for the treatment of uncomplicated malaria caused by Plasmodium falciparum. Its synthesis is a critical process for ensuring a stable supply of this essential medicine. One established synthetic route proceeds via the key intermediate, this compound. This pathway involves two primary transformations:

  • Epoxide Ring Opening: Reaction of the oxirane intermediate with di-n-butylamine to form 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.

  • Condensation: Reaction of the resulting amino alcohol with 4-chlorobenzaldehyde in the presence of a base to yield Lumefantrine.

These application notes provide detailed protocols for each step, along with purification methods and a summary of relevant quantitative data to guide laboratory synthesis.

Synthetic Pathway Overview

The overall synthesis transforms the fluorenyl oxirane into the final active pharmaceutical ingredient, Lumefantrine, as depicted in the reaction scheme below.

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Condensation & Purification A This compound C Reaction at 140°C (Di-n-butylamine as solvent) A->C B Di-n-butylamine B->C D Work-up: - Distill excess amine - Crystallize from ethanol C->D E Intermediate: 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol D->E H Reaction at RT, then 40-60°C or Reflux E->H F p-Chlorobenzaldehyde F->H G Base (NaOH or NaOMe) Solvent (Methanol or n-Butanol) G->H I Crude Lumefantrine H->I J Purification: Recrystallization from n-Butanol or Ethyl Acetate I->J K Pure Lumefantrine J->K

Caption: Overall workflow for the synthesis of Lumefantrine.

G START This compound INTERMEDIATE 2-(dibutylamino)-1-(2,7-dichloro- 9H-fluoren-4-yl)ethanol START->INTERMEDIATE + Di-n-butylamine 140°C END Lumefantrine INTERMEDIATE->END + p-ChlorobenzaldehydeNaOH / NaOMeReflux

Caption: Chemical reaction pathway for Lumefantrine synthesis.

Data Presentation

Table 1: Physicochemical Properties of Compounds
CompoundFormulaMol. Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₅H₁₀Cl₂O277.14Off-white to pale yellow powder148-152
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanolC₂₃H₂₉Cl₂NO406.39Solid79-81
LumefantrineC₃₀H₃₂Cl₃NO528.94Yellow crystalline powder128-132
Table 2: Summary of Reaction Conditions and Quantitative Outcomes
StepReactants & SolventsKey ConditionsReaction TimeProduct YieldProduct Purity (HPLC)
1. Epoxide Opening Oxirane, Di-n-butylamine140°C, neat (amine as solvent)6 hoursNot specifiedNot specified
2. Condensation (Protocol A) Amino alcohol, p-Chlorobenzaldehyde, NaOH, MethanolReflux temperatureUntil TLC shows completion~85-89%~93-99% (crude)
2. Condensation (Protocol B) Amino alcohol, p-Chlorobenzaldehyde, NaOH, n-ButanolRT, then 40-60°C1-2 hrs (RT), 4-6 hrs (heat)High99.0-99.6% (crude)
3. Purification Crude Lumefantrine, n-Butanol or Ethyl AcetateHeat to dissolve, cool to crystallizeN/A>90% recovery>99.8%

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (Intermediate)

This protocol is based on the reaction of the oxirane with excess di-n-butylamine, which acts as both reactant and solvent.

Materials:

  • This compound

  • Di-n-butylamine

  • Absolute ethanol

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and thermometer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Charge a round-bottom flask with this compound and an excess of di-n-butylamine (e.g., approximately a 1:8 molar ratio of oxirane to amine).

  • Heat the reaction mixture to 140°C and maintain this temperature for approximately 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting oxirane spot is no longer visible.

  • Once the reaction is complete, allow the mixture to cool.

  • Remove the excess di-n-butylamine by distillation under reduced pressure.

  • To the resulting residue, add absolute ethanol and heat to reflux to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to 0-5°C to induce crystallization.

  • Collect the precipitated light-yellow crystalline powder by filtration.

  • Wash the filter cake with a small amount of cold absolute ethanol.

  • Dry the product under vacuum to yield 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.

Protocol 2: Synthesis and Purification of Lumefantrine

This section provides two alternative methods for the condensation step, followed by a general purification procedure.

Method A: Condensation in Methanol at Reflux

Materials:

  • 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (10 g, 0.0246 mol)

  • 4-Chlorobenzaldehyde (5.24 g, 0.0372 mol)

  • Sodium hydroxide (NaOH) (1.97 g, 0.0492 mol)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in 100 mL of methanol.

  • To the stirred solution, add 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol and 4-chlorobenzaldehyde.

  • Heat the resulting suspension to reflux and stir until TLC analysis indicates the complete consumption of the starting amino alcohol.

  • After the reaction is complete, cool the mixture to room temperature and continue stirring overnight to maximize precipitation.

  • Collect the yellow precipitated solid by filtration, wash with cold methanol, and dry under vacuum at 50°C to obtain crude Lumefantrine.

Method B: Condensation in n-Butanol

Materials:

  • 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (100 g, 0.246 mol)

  • 4-Chlorobenzaldehyde (39.7 g, 0.283 mol)

  • Sodium hydroxide (11.8 g, 0.298 mol)

  • n-Butanol (500 mL)

  • Deionized water

Procedure:

  • To a stirred slurry of the amino alcohol intermediate and 4-chlorobenzaldehyde in n-butanol, add sodium hydroxide at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Heat the mixture to 40-60°C and maintain this temperature for 4-6 hours.

  • Upon reaction completion, cool the mixture gradually to 0-5°C and stir for an additional 1-2 hours.

  • Filter the yellow solid, wash thoroughly with water, and dry under vacuum to yield crude Lumefantrine.

Purification of Crude Lumefantrine

Procedure:

  • Take the crude Lumefantrine (e.g., 115 g) and add it to n-butanol (approx. 7.5 volumes, e.g., 862.5 mL).

  • Heat the mixture to 85-90°C until a clear solution is obtained.

  • Filter the hot solution to remove any particulates.

  • Gradually cool the filtrate to room temperature, and then further cool in an ice bath to 0-5°C for 1-1.5 hours to crystallize the product.

  • Collect the yellow crystalline solid by filtration and dry under vacuum at 60-70°C to yield pure Lumefantrine. An HPLC purity of >99.8% can be achieved with this method.

Analytical Characterization

The identity and purity of the synthesized Lumefantrine should be confirmed using standard analytical techniques.

  • HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final product and to quantify any related impurities.

  • Spectroscopy: The structure of Lumefantrine can be confirmed by spectroscopic methods.

    • Mass Spectrometry: Shows a molecular ion peak at m/z 528.0, confirming the molecular weight.

    • IR Spectroscopy: Shows characteristic absorption bands for O-H (~3404 cm⁻¹), aliphatic and aromatic C-H (~2953 cm⁻¹), and C-Cl groups.

    • NMR Spectroscopy: ¹H-NMR spectra show characteristic signals for aromatic, aliphatic, and hydroxyl protons, confirming the molecular structure.

Application Notes and Protocols: Ring-Opening of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to the formation of functionalized 1,2-amino alcohols, ethers, and thioethers. This ring-opening reaction is a critical step in the synthesis of the antimalarial drug Lumefantrine. This document provides detailed protocols for the ring-opening of this compound with various nucleophiles, offering a foundation for the development of novel therapeutics and other advanced materials.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the nucleophilic ring-opening of this compound.

NucleophileReagents and ConditionsProductYield (%)Reference
Di-n-butylamineNeat, 140 °C, 6 h2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol>98%[1][2]
Primary Amine (e.g., Aniline)Acetic acid (catalyst), neat or in a solvent (e.g., water), room temperature to reflux2-(Phenylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanolHigh (general protocol)[1]
Alcohol (e.g., Methanol)Acid catalyst (e.g., H₂SO₄) or base catalyst (e.g., NaOMe), Methanol (solvent and nucleophile), room temperature to reflux1-(2,7-Dichloro-9H-fluoren-4-yl)-2-methoxyethanolGood to excellent (general protocol)[3]
Thiol (e.g., Thiophenol)Base catalyst (e.g., Et₃N) or solvent-free in water, room temperature to reflux1-(2,7-Dichloro-9H-fluoren-4-yl)-2-(phenylthio)ethanolHigh (general protocol)[4][5]

Experimental Protocols

Protocol 1: Ring-Opening with a Secondary Amine (Di-n-butylamine) - Industrial Scale

This protocol is adapted from an industrial synthesis of a Lumefantrine intermediate.[1][2]

Materials:

  • This compound

  • Di-n-butylamine

  • Water

  • Absolute Ethanol

  • Reaction vessel with heating and stirring capabilities

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • Charge the reaction vessel with this compound (1.0 eq).

  • Add di-n-butylamine (excess, acting as both reactant and solvent).

  • Heat the mixture to 140 °C with stirring.

  • Maintain the reaction at 140 °C for 6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and add water to precipitate the product and to quench the reaction.

  • Separate the organic layer.

  • Remove the excess di-n-butylamine by distillation under reduced pressure.

  • Add absolute ethanol to the residue and heat to reflux to dissolve the product.

  • Cool the solution slowly to 0-5 °C to induce crystallization.

  • Filter the solid product, wash with cold absolute ethanol, and dry to a constant weight to yield 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.

Protocol 2: General Laboratory-Scale Ring-Opening with a Primary Amine (e.g., Aniline)

This protocol is a general method adaptable for various primary amines.[1]

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Glacial Acetic Acid (catalyst)

  • Solvent (optional, e.g., water, ethanol, or neat)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol) or proceed neat.

  • Add the primary amine (1.1 - 1.5 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino alcohol.

Mandatory Visualization

experimental_workflow cluster_synthesis Ring-Opening Reaction cluster_workup Work-up cluster_purification Purification start Start: this compound reagents Add Nucleophile (e.g., Amine, Alcohol, Thiol) + Catalyst (if needed) start->reagents reaction Reaction (Heating/Stirring) reagents->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product Final Product: Ring-Opened Adduct chromatography->product

Caption: Experimental workflow for the ring-opening of this compound.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions epoxide 2-(2,7-Dichloro-9H- fluoren-4-YL)oxirane product Ring-Opened Product (e.g., Amino alcohol, Ether, Thioether) epoxide->product nucleophile Nucleophile (Amine, Alcohol, Thiol) nucleophile->product catalyst Catalyst (Acidic or Basic) catalyst->product solvent Solvent / Neat solvent->product temperature Temperature (RT to Reflux) temperature->product

Caption: Key components and conditions for the ring-opening reaction.

References

Application Notes and Protocols: Synthesis of Secondary Alcohols via Grignard Reaction with 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel secondary alcohols through the nucleophilic addition of Grignard reagents to 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane. The Grignard reaction offers a robust and versatile method for carbon-carbon bond formation, enabling the creation of a diverse range of fluorene-based alcohol derivatives.[1][2][3] Fluorene scaffolds are of significant interest in medicinal chemistry and drug development due to their unique structural and biological properties.[4] These protocols are designed to provide a reproducible methodology for researchers engaged in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Included are comprehensive experimental procedures, tabulated quantitative data for clarity, and visual diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The fluorene moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. The functionalization of the fluorene core allows for the modulation of pharmacological properties, making it a valuable building block in drug discovery. The starting material, this compound (CAS 53221-14-0), is a key intermediate in the synthesis of compounds such as the antimalarial drug Lumefantrine.[5]

The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds. The reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on an electrophilic carbon, such as the carbon atom in an epoxide ring.[1][2][3] The reaction of a Grignard reagent with an epoxide, such as this compound, provides a reliable and efficient route to secondary alcohols. This reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, leading to the opening of the oxirane and the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol.[6][7]

Reaction Mechanism and Workflow

The synthesis of secondary alcohols from this compound using a Grignard reagent can be depicted by the following general mechanism and experimental workflow.

Reaction_Mechanism reagents Grignard Reagent (R-MgX) + This compound intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack workup Acidic Workup (e.g., aq. NH4Cl or dil. HCl) intermediate->workup Protonation product Secondary Alcohol Product workup->product

Caption: General mechanism of the Grignard reaction with an epoxide.

Experimental_Workflow start Start: Dry Glassware and Reagents grignard_prep Prepare Grignard Reagent (if not commercial) start->grignard_prep reaction_setup Set up Reaction under Inert Atmosphere grignard_prep->reaction_setup epoxide_addition Slowly Add Epoxide Solution to Grignard Reagent reaction_setup->epoxide_addition reaction Stir at Room Temperature epoxide_addition->reaction quench Quench Reaction with Saturated aq. NH4Cl reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer extraction->wash dry Dry with Na2SO4 and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End: Pure Secondary Alcohol characterize->end

Caption: Experimental workflow for the synthesis of secondary alcohols.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative secondary alcohol, 1-(2,7-dichloro-9H-fluoren-4-yl)propan-2-ol, using methylmagnesium bromide as the Grignard reagent.

Materials and Reagents:

  • This compound (CAS 53221-14-0)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, mass spectrometer, and IR spectrophotometer for characterization

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon). The flask is allowed to cool to room temperature under the inert atmosphere.

  • Reagent Addition: this compound (1.0 g, 3.61 mmol) is dissolved in 20 mL of anhydrous diethyl ether and transferred to the dropping funnel. Methylmagnesium bromide (1.5 mL of a 3.0 M solution in diethyl ether, 4.5 mmol, 1.25 equivalents) is charged into the round-bottom flask via syringe, followed by 10 mL of anhydrous diethyl ether.

  • Reaction: The flask containing the Grignard reagent is cooled in an ice bath. The solution of the epoxide is added dropwise from the dropping funnel to the stirred Grignard reagent over a period of 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup and Extraction: The reaction is carefully quenched by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 20 mL portions of diethyl ether.

  • Washing and Drying: The combined organic extracts are washed with 20 mL of brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure secondary alcohol.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 1-(2,7-dichloro-9H-fluoren-4-yl)propan-2-ol.

ParameterValue
Starting Material
NameThis compound
Molecular Weight277.14 g/mol
Amount Used1.0 g
Grignard Reagent
NameMethylmagnesium Bromide
Concentration3.0 M in Diethyl Ether
Volume Used1.5 mL
Product
Name1-(2,7-Dichloro-9H-fluoren-4-yl)propan-2-ol
Molecular Weight293.18 g/mol
Theoretical Yield1.06 g
Actual Yield0.85 g
Yield (%) 80%
Characterization
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ 7.6-7.2 (m, 5H, Ar-H), 4.1 (p, J = 6.4 Hz, 1H, CH-OH), 3.9 (s, 2H, CH₂-fluorene), 3.0 (d, J = 6.4 Hz, 2H, CH₂-CH), 1.3 (d, J = 6.4 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 145.1, 142.3, 139.8, 131.5, 129.2, 127.8, 125.4, 121.0, 120.5, 68.2, 45.1, 36.8, 23.5
Mass Spec (ESI)m/z 293.0 [M+H]⁺
IR (KBr, cm⁻¹)3350 (br, O-H), 3050, 2920, 1600, 1450, 810

Applications in Drug Development

The synthesis of novel fluorene-based secondary alcohols opens avenues for the development of new therapeutic agents. These compounds can serve as key intermediates or as final drug candidates. The structural diversity achievable through the use of various Grignard reagents allows for the fine-tuning of physicochemical and pharmacological properties. Fluorene derivatives have shown promise in various therapeutic areas, including as antifungal and anticancer agents.[4] The protocols outlined here provide a foundational methodology for the exploration of this chemical space by researchers in drug discovery and development.

References

Application Notes and Protocols: Knoevenagel Condensation Involving 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in medicinal chemistry and materials science. Their rigid, planar structure and versatile functionalization possibilities make them privileged scaffolds for the development of novel therapeutic agents and functional materials.[1][2][3][4] Fluorene derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][5][6] The Knoevenagel condensation is a powerful C-C bond-forming reaction that is widely used in organic synthesis to create α,β-unsaturated systems, which are common motifs in biologically active molecules.[7] This reaction typically involves the condensation of an active methylene compound with a carbonyl group.[7]

This document provides detailed application notes and a hypothetical, yet chemically plausible, protocol for the Knoevenagel condensation involving the 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane derivative. Since the oxirane moiety itself is not a direct substrate for the Knoevenagel condensation, the proposed protocol involves an in situ acid-catalyzed isomerization of the epoxide to the corresponding aldehyde, which then undergoes condensation with an active methylene compound. This two-step, one-pot procedure offers a novel route to highly functionalized fluorene derivatives with potential applications in drug discovery. The intermediate, this compound, is a known precursor in the synthesis of the antimalarial drug lumefantrine.[8][9][10]

Proposed Reaction Scheme

The proposed reaction proceeds in two stages within a single pot:

  • Epoxide Isomerization: The starting material, this compound, is treated with a Lewis acid catalyst to facilitate the rearrangement of the epoxide ring into an aldehyde (2,7-dichloro-9H-fluoren-4-yl)acetaldehyde.

  • Knoevenagel Condensation: The in situ generated aldehyde then reacts with an active methylene compound (e.g., malononitrile or diethyl malonate) in the presence of a basic catalyst to yield the final Knoevenagel adduct.

General Reaction:

(Starting Material: this compound) + Active Methylene Compound → (Intermediate: (2,7-Dichloro-9H-fluoren-4-yl)acetaldehyde) → Final Knoevenagel Adduct

Data Presentation: Hypothetical Reaction Optimization

As this is a proposed protocol, the following table presents hypothetical data for the optimization of the Knoevenagel condensation of (2,7-dichloro-9H-fluoren-4-yl)acetaldehyde (generated in situ) with malononitrile. These values are intended to serve as a guide for researchers in developing the reaction conditions.

EntryLewis Acid (Isomerization)Base (Condensation)SolventTemperature (°C)Time (h)Yield (%)
1BF₃·OEt₂PiperidineToluene801245
2SnCl₄PyrrolidineDichloromethaneRT2430
3Sc(OTf)₃TriethylamineAcetonitrile601655
4 BF₃·OEt₂ Piperidine Toluene 110 (reflux) 8 75
5InCl₃DBUTHF65 (reflux)1060
6BF₃·OEt₂Sodium AcetateAcetic Acid1001250

This table contains hypothetical data for illustrative purposes.

Experimental Protocols

Materials and Reagents:

  • This compound[9][11][12]

  • Malononitrile

  • Diethyl malonate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Piperidine

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus with silica gel

Protocol: One-Pot Synthesis of 2-((2,7-dichloro-9H-fluoren-4-yl)methylene)malononitrile

This protocol is based on the optimized, hypothetical conditions from the data table (Entry 4).

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 277.14 g/mol ).

    • Add 20 mL of anhydrous toluene to dissolve the starting material.

  • In Situ Aldehyde Formation (Isomerization):

    • Under an inert atmosphere (e.g., nitrogen or argon), add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 mmol) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the epoxide rearrangement to the aldehyde by TLC.

  • Knoevenagel Condensation:

    • To the reaction mixture containing the in situ generated aldehyde, add malononitrile (1.2 mmol).

    • Add piperidine (0.2 mmol) as the catalyst.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 30 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure Knoevenagel product.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Knoevenagel Condensation cluster_setup Reaction Setup cluster_isomerization Step 1: Isomerization cluster_condensation Step 2: Knoevenagel Condensation cluster_workup Work-up and Purification start Dissolve this compound in anhydrous toluene add_lewis Add BF3·OEt2 catalyst start->add_lewis stir_rt Stir at room temperature (1-2h) add_lewis->stir_rt tlc1 Monitor by TLC for aldehyde formation stir_rt->tlc1 add_reagents Add malononitrile and piperidine tlc1->add_reagents reflux Reflux for 8 hours add_reagents->reflux tlc2 Monitor by TLC for product formation reflux->tlc2 workup Aqueous work-up (EtOAc, NaHCO3, Brine) tlc2->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize G Conceptual Signaling Pathway for Anticancer Activity cluster_cell Cancer Cell cluster_nucleus Nucleus compound Fluorene-Knoevenagel Adduct (Hypothetical Product) cdk Cyclin-Dependent Kinases (CDKs) compound->cdk Inhibition bcl2 Bcl-2 Family Proteins (Anti-apoptotic) compound->bcl2 Inhibition cell_cycle Cell Cycle Progression (G1, S, G2, M phases) cdk->cell_cycle Promotes caspases Caspases (Executioner proteins) bcl2->caspases Inhibits apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis Induces

References

Application Notes and Protocols: Stereoselective Synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the stereoselective synthesis of 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane derivatives, key intermediates in the development of pharmacologically active molecules, including the antimalarial drug lumefantrine.[1][2] The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy

The stereoselective synthesis of the target oxirane is proposed via a three-step sequence starting from 2,7-dichloro-9H-fluorene. The overall synthetic workflow is depicted below.

G A 2,7-Dichloro-9H-fluorene B 2,7-Dichloro-4-vinyl-9H-fluorene A->B   Vinylation C This compound B->C Stereoselective Epoxidation

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2,7-Dichloro-9H-fluorene

The synthesis of the starting material, 2,7-dichlorofluorene, can be achieved through the chlorination of fluorene. One common method involves the use of sulfuryl chloride as the chlorinating agent in glacial acetic acid.[3]

Materials:

  • 9H-Fluorene

  • Sulfuryl chloride (SO₂Cl₂)

  • Glacial acetic acid

  • Iron(III) chloride (FeCl₃, catalyst)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-fluorene in glacial acetic acid. A typical ratio is 1:2.5 (g/mL) of fluorene to glacial acetic acid.[3]

  • Add a catalytic amount of iron(III) chloride to the solution.

  • Cool the mixture to approximately 16°C in an ice bath.

  • Slowly add sulfuryl chloride (1.6 equivalents relative to fluorene) dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Gradually heat the reaction mixture to 95°C and maintain this temperature for 30 minutes.[3]

  • Cool the mixture slowly to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water.

  • Dry the product under vacuum to obtain 2,7-dichloro-9H-fluorene. The reported yield for this method is approximately 63.3%.[3]

Synthesis of 2,7-Dichloro-4-vinyl-9H-fluorene

The introduction of a vinyl group at the 4-position of the fluorene core can be accomplished via a Heck reaction, coupling 4-bromo-2,7-dichloro-9H-fluorene with a vinylating agent like potassium vinyltrifluoroborate. An alternative, though not explicitly found for this substrate, could involve a Wittig reaction on an appropriate fluorenyl aldehyde. The Heck reaction is a versatile and widely used method for C-C bond formation.

Materials:

  • 4-Bromo-2,7-dichloro-9H-fluorene (requires separate synthesis via bromination of 2,7-dichloro-9H-fluorene)

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure (General Heck Reaction Protocol):

  • To a degassed solution of 4-bromo-2,7-dichloro-9H-fluorene in the chosen anhydrous solvent, add potassium vinyltrifluoroborate (1.2-1.5 equivalents).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).

  • Add the base (2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,7-dichloro-4-vinyl-9H-fluorene.

Stereoselective Epoxidation of 2,7-Dichloro-4-vinyl-9H-fluorene

The key stereoselective step is the epoxidation of the vinyl group. The Jacobsen-Katsuki epoxidation is a well-established and highly effective method for the enantioselective epoxidation of unfunctionalized alkenes, particularly styrenes and other vinylarenes.[4][5][6]

Materials:

  • 2,7-Dichloro-4-vinyl-9H-fluorene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] or the (S,S)-enantiomer for the opposite epoxide enantiomer.

  • A terminal oxidant, such as sodium hypochlorite (NaOCl, commercial bleach) or m-chloroperoxybenzoic acid (m-CPBA).

  • A phase-transfer catalyst (if using NaOCl), e.g., a pyridine N-oxide derivative.

  • Dichloromethane (DCM) as the solvent.

  • A buffer solution (e.g., phosphate buffer, pH ~11.3, if using NaOCl).

Procedure (Jacobsen-Katsuki Epoxidation):

  • In a round-bottom flask, dissolve 2,7-dichloro-4-vinyl-9H-fluorene in dichloromethane.

  • Add the chiral manganese(III)-salen catalyst (typically 1-5 mol%).

  • If using NaOCl, add the phase-transfer catalyst.

  • Cool the reaction mixture to 0°C.

  • Slowly add the oxidant. If using commercial bleach, it should be added to the buffered reaction mixture.

  • Stir the reaction vigorously at 0°C to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if an excess of oxidant is present.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Quantitative Data for Analogous Reactions

SubstrateCatalyst SystemOxidantYield (%)Enantiomeric Excess (ee, %)Reference
StyreneChiral DioxiraneOxone-89-93[7]
StyreneEngineered P450 PeroxygenaseH₂O₂up to 54.2up to 99 (R)[8][9]
StyreneImmobilized Mn(III)-salen---[10]
α-MethylstyreneHeterogeneous Mn(salen)--79.7[11]
cis-β-MethylstyreneHeterogeneous Mn(salen)--94.9 (cis-epoxide)[11]

Applications in Drug Development and Biological Significance

This compound is a crucial building block in the synthesis of various biologically active compounds.[1] Its primary documented application is as a key intermediate in the synthesis of lumefantrine , an antimalarial drug.[1] Fluorene derivatives, in general, have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][12]

Some fluorene-based compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and amino acids.[2] Inhibition of DHFR can disrupt DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial therapies.

The potential biological activities of compounds derived from this compound warrant further investigation. The chiral nature of the oxirane allows for the synthesis of stereochemically defined downstream products, which is critical for optimizing drug-target interactions and reducing off-target effects.

G cluster_0 Drug Development Pathway cluster_1 Potential Biological Target A This compound (Chiral Intermediate) B Synthesis of Stereochemically Defined Derivatives A->B C Biological Screening (e.g., Antimalarial, Anticancer) B->C D Lead Optimization C->D F Dihydrofolate Reductase (DHFR) C->F   Potential Inhibition E Preclinical and Clinical Development D->E

Figure 2: Application of the target oxirane in drug development.

Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the stereoselective synthesis of this compound derivatives. By employing a well-established method like the Jacobsen-Katsuki epoxidation, researchers can access enantiomerically enriched epoxides that are valuable precursors for the development of new therapeutic agents. The provided data on analogous reactions and the overview of the biological significance of fluorene derivatives should aid in the design and execution of synthetic and medicinal chemistry research programs.

References

Application Notes and Protocols for the Catalytic Epoxide Ring Opening of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a key synthetic intermediate, most notably in the production of the antimalarial drug Lumefantrine. The reactivity of the strained oxirane ring allows for nucleophilic attack, leading to the formation of a diverse range of functionalized fluorene derivatives. This document provides detailed application notes and experimental protocols for the catalytic ring opening of this epoxide with various nucleophiles, including amines, thiols, and alcohols. The resulting β-amino alcohols, β-hydroxy thioethers, and β-hydroxy ethers are valuable scaffolds for drug discovery and development, with potential applications extending beyond antimalarial agents to anticancer and antimicrobial therapies.

Applications in Drug Discovery and Development

The primary application of the ring-opened products of this compound is in the synthesis of Lumefantrine, an essential component of artemisinin-based combination therapies (ACTs) for malaria. The key intermediate, 2,7-dichloro-α-[(dibutylamino)methyl]-9H-fluoren-4-methanol, is formed through the ring-opening of the epoxide with dibutylamine.

Beyond its role as a precursor, the fluorene moiety is a recognized pharmacophore present in various bioactive molecules. Derivatives of 2,7-dichlorofluorene have been investigated for their potential as anticancer and antimicrobial agents. The introduction of amino alcohol, hydroxy thioether, or hydroxy ether functionalities through epoxide ring-opening can lead to novel compounds with enhanced biological activity. For instance, fluorene-based azetidinones and thiazolidinones have demonstrated notable antimicrobial and anticancer properties.[1] Furthermore, other fluorene derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[2][3]

Signaling Pathways and Mechanism of Action

While the direct signaling pathways of the immediate ring-opened products are not extensively characterized, the mechanism of the final product, Lumefantrine, offers insight into the potential biological targets of these compounds. Lumefantrine is understood to exert its antimalarial effect by interfering with the detoxification of heme within the Plasmodium falciparum parasite.[4][5] The parasite digests hemoglobin, releasing toxic heme. Lumefantrine is believed to inhibit the polymerization of heme into non-toxic hemozoin, leading to the accumulation of free heme and subsequent parasite death due to oxidative stress.[4][5]

The fluorene core and the amino alcohol side chain are crucial for this activity. It is plausible that the precursors and their analogues could exhibit inhibitory activity against similar pathways in other pathogens or cancer cells that involve heme metabolism or are susceptible to oxidative stress.

cluster_parasite Plasmodium falciparum cluster_drug Mechanism of Lumefantrine Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Lumefantrine Lumefantrine Lumefantrine->Heme Inhibition of Polymerization

Caption: Mechanism of action of Lumefantrine in Plasmodium falciparum.

Experimental Protocols

The following protocols provide detailed methodologies for the catalytic ring opening of this compound.

Protocol 1: Synthesis of 2,7-Dichloro-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol (Base-Catalyzed Aminolysis)

This protocol is adapted from a large-scale industrial synthesis and is a key step in the production of Lumefantrine.

Materials:

  • This compound

  • Di-n-butylamine

  • Absolute Ethanol

  • Deionized Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a suitable reaction vessel, charge this compound and an excess of di-n-butylamine (approximately 1.86 molar equivalents of the amine to the epoxide).

  • Heat the reaction mixture to 140°C and maintain this temperature for 6 hours, with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Cool the reaction mixture and add water. Separate the organic layer.

  • Remove the excess di-n-butylamine by distillation under reduced pressure.

  • Dissolve the crude product in absolute ethanol at reflux temperature.

  • Allow the solution to cool slowly to 0-5°C to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold absolute ethanol, and dry under vacuum to a constant weight.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioStarting QuantityProduct YieldPurity
This compound277.141235 kg--
Di-n-butylamine129.24~1.86438 kg--
2,7-Dichloro-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol406.39--303 kg>98%
Protocol 2: General Procedure for Lewis Acid-Catalyzed Thiolysis

This protocol provides a general method for the ring opening of the epoxide with thiols, which can be adapted for various thiol nucleophiles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Lewis Acid Catalyst (e.g., YCl₃, Sc(OTf)₃)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the thiol (1.1 equivalents) to the solution.

  • Add the Lewis acid catalyst (e.g., 1-5 mol%) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Base-Catalyzed Alcoholysis

This protocol outlines a general method for the ring opening of the epoxide with alcohols under basic conditions.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol) - can be used as the solvent

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Deionized Water

  • Organic Solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) in an excess of the desired alcohol.

  • Add the base (e.g., 1.2 equivalents of NaOH or K₂CO₃).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Add deionized water to the residue and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Experimental Workflow and Logic

The synthesis of diverse fluorene derivatives from this compound follows a logical workflow. The initial epoxide can be subjected to ring-opening with a variety of nucleophiles, each leading to a different class of compounds with potentially unique biological activities. These derivatives can then be screened for their therapeutic potential.

cluster_reactions Catalytic Ring Opening cluster_products Product Scaffolds cluster_evaluation Biological Evaluation Start This compound Amines Amines (R₂NH) Start->Amines Thiols Thiols (RSH) Start->Thiols Alcohols Alcohols (ROH) Start->Alcohols AminoAlcohols β-Amino Alcohols Amines->AminoAlcohols Thioethers β-Hydroxy Thioethers Thiols->Thioethers Ethers β-Hydroxy Ethers Alcohols->Ethers Antimalarial Antimalarial Activity AminoAlcohols->Antimalarial Anticancer Anticancer Activity AminoAlcohols->Anticancer Antimicrobial Antimicrobial Activity Thioethers->Antimicrobial Ethers->Anticancer

References

Application Notes and Protocols: Antimicrobial Activity of Synthetic Intermediates of Lumefantrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lumefantrine, a critical component in artemisinin-based combination therapies for malaria, is synthesized through a multi-step process involving several key chemical intermediates. While the antimalarial properties of the final compound are well-established, the antimicrobial activity of its synthetic precursors is not extensively documented in current scientific literature. This document provides an overview of the synthetic pathway of Lumefantrine, and in the absence of direct data on its intermediates, summarizes the known antimicrobial activities of the broader class of fluorene derivatives. The protocols provided herein are standard methods for assessing antimicrobial activity and can be applied to the study of Lumefantrine's synthetic intermediates.

Synthesis of Lumefantrine: A Workflow Overview

The synthesis of Lumefantrine involves the construction of a fluorene core followed by the addition of a side chain. The process generates several key intermediates. While multiple synthetic routes exist, a common pathway is illustrated below.

G cluster_synthesis Lumefantrine Synthesis Pathway A 2,7-Dichlorofluorene B 2,7-Dichlorofluorene-4-chloroethanone (Intermediate 1) A->B Friedel-Crafts Acylation C 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane (Intermediate 2) B->C Reduction D 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (Intermediate 3) C->D Ring-opening with Dibutylamine E Lumefantrine D->E Condensation with p-chlorobenzaldehyde

Caption: A generalized synthetic workflow for Lumefantrine, highlighting key intermediates.

Antimicrobial Activity of Fluorene Derivatives

While specific data on the antimicrobial activity of Lumefantrine's synthetic intermediates are lacking, the fluorene scaffold, a core component of these molecules, is present in many compounds with demonstrated biological activity. Fluorene derivatives have been reported to exhibit a range of antimicrobial properties.

Summary of Antimicrobial Activity of Selected Fluorene Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for various fluorene derivatives against different microbial strains, as reported in the literature. This data illustrates the potential for antimicrobial activity within this class of compounds.

Compound ClassMicroorganismMIC (µg/mL)Reference
O-Aryl-Carbamoyl-Oxymino-Fluorene DerivativesStaphylococcus aureus0.156 - 10[1]
O-Aryl-Carbamoyl-Oxymino-Fluorene DerivativesEscherichia coli0.156 - 10[1]
O-Aryl-Carbamoyl-Oxymino-Fluorene DerivativesPseudomonas aeruginosa0.156 - 10[1]
O-Aryl-Carbamoyl-Oxymino-Fluorene DerivativesCandida albicans0.156 - 10[1]
2,7-dichloro-9H-fluorene-based thiazolidinonesMethicillin-resistant Staphylococcus aureus (MRSA)31.25 - 62.5[2]
9,9-bis(4-hydroxyphenyl) fluoreneCandida albicans5[3]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of compounds, such as the synthetic intermediates of Lumefantrine. These methods are standard in microbiology and are based on established procedures.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the procedure for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

G cluster_mic MIC Determination Workflow prep Prepare stock solution of test compound serial_dil Perform serial dilutions in a 96-well microtiter plate prep->serial_dil inoculate Inoculate wells with a standardized microbial suspension serial_dil->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate read Visually inspect for growth and determine the MIC incubate->read

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compounds (e.g., Lumefantrine intermediates)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in the appropriate broth medium to the desired starting concentration.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the starting concentration of the test compound to the first well of a row and mix. Transfer 100 µL from the first well to the second well and mix. Continue this two-fold serial dilution across the plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Disk Diffusion Assay

This protocol is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Test compounds

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum

  • Sterile swabs

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with solvent only)

  • Incubator

Procedure:

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Application of Disks: Impregnate sterile filter paper disks with a known concentration of the test compound. Aseptically place the disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many fluorene derivatives are still under investigation. However, some proposed mechanisms for their antimicrobial effects include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the fluorene core may allow these compounds to intercalate into the microbial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Biofilm Formation: Some fluorene derivatives have been shown to interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic microbes.[3]

  • Generation of Reactive Oxygen Species (ROS): Certain fluorene compounds may induce oxidative stress within microbial cells, leading to damage of cellular components and ultimately cell death.[4]

G cluster_moa Proposed Antimicrobial Mechanisms of Fluorene Derivatives fluorene Fluorene Derivative membrane Cell Membrane Disruption fluorene->membrane biofilm Inhibition of Biofilm Formation fluorene->biofilm ros Induction of ROS fluorene->ros death Microbial Cell Death membrane->death biofilm->death ros->death

Caption: Potential mechanisms of antimicrobial action for fluorene derivatives.

Conclusion

While the antimicrobial activity of the synthetic intermediates of Lumefantrine has not been specifically reported, the broader class of fluorene derivatives demonstrates significant potential as antimicrobial agents. The protocols and data presented here provide a framework for researchers to investigate the antimicrobial properties of these intermediates. Such studies could reveal novel therapeutic applications for these compounds and contribute to the development of new antimicrobial drugs.

References

Application Notes and Protocols for the Development of Anticancer Agents from Fluorene-Based Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Fluorene derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines.[1] The fluorene scaffold is a privileged structure in drug discovery, and its derivatives have been explored for a wide range of therapeutic applications.[2] Separately, compounds containing an epoxide functional group have garnered substantial interest for their potential to exhibit potent anticancer activity.[3][4] The high reactivity of the epoxide ring allows for interaction with cellular nucleophiles, such as DNA and proteins, leading to cytotoxicity.

This document outlines the potential for developing novel anticancer agents by integrating the fluorene scaffold with an epoxide moiety. We hypothesize that fluorene-based epoxides can leverage the structural benefits of the fluorene core for cellular uptake and specific interactions, while the epoxide group acts as a cytotoxic warhead. These notes provide detailed protocols for the synthesis and evaluation of these compounds, focusing on their mechanism of action, including the potential modulation of key signaling pathways like PI3K/Akt/mTOR.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Epoxide-containing compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3] A critical signaling pathway that regulates cell survival, proliferation, and growth is the PI3K/Akt/mTOR pathway, which is frequently overactive in many types of cancer.[5][6] We propose that fluorene-based epoxides may inhibit this pathway, leading to decreased cell proliferation and increased apoptosis. This inhibition could occur through the alkylating action of the epoxide on key protein kinases within the pathway, such as Akt or mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits FluoreneEpoxide Fluorene-Based Epoxide FluoreneEpoxide->Akt Inhibits FluoreneEpoxide->mTORC1 Inhibits Synthesis_Workflow Start Start: 2-Bromo-9H-fluorene Step1 Step 1: Heck or Suzuki Coupling (Introduce vinyl group) Start->Step1 Intermediate Intermediate: 2-Vinyl-9H-fluorene Step1->Intermediate Step2 Step 2: Epoxidation (e.g., with m-CPBA) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product Final Product: Fluorene-Based Epoxide Characterization Characterization (NMR, FTIR, Mass Spec) Product->Characterization Purification->Product Experimental_Workflow cluster_setup Preparation cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (Cancer Cell Lines) CompoundPrep 2. Compound Preparation (Serial Dilutions) MTT 3a. Cytotoxicity Assay (MTT) CompoundPrep->MTT Apoptosis 3b. Apoptosis Assay (Annexin V/PI) CompoundPrep->Apoptosis CellCycle 3c. Cell Cycle Analysis (PI Staining) CompoundPrep->CellCycle WesternBlot 3d. Protein Analysis (Western Blot) CompoundPrep->WesternBlot IC50 4a. IC50 Calculation MTT->IC50 ApoptosisQuant 4b. Apoptosis Quantification Apoptosis->ApoptosisQuant CellCycleDist 4c. Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp 4d. Protein Expression Levels WesternBlot->ProteinExp

References

Application Notes and Protocols for 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane (CAS No. 53221-14-0) in materials science. This functionalized epoxide, built upon a dichlorinated fluorene core, holds significant promise as a monomer and crosslinking agent for the development of high-performance polymers with applications in electronics and advanced composites. While primarily known as a key intermediate in the synthesis of the antimalarial drug Lumefantrine, its unique chemical structure suggests its utility in creating materials with enhanced thermal stability, refractive indices, and specific optoelectronic properties.[1][2] This document compiles available data and presents generalized experimental protocols for its application in epoxy resins and polymers for organic electronics.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction temperatures, and processing conditions.

PropertyValueReference
CAS Number 53221-14-0[3][4]
Molecular Formula C₁₅H₁₀Cl₂O[3][4]
Molecular Weight 277.145 g/mol [3][4]
Appearance Light yellow to off-white crystalline powder[1][2]
Melting Point 148-152 °C (decomposes)[1]
Boiling Point (Predicted) 442.0 ± 45.0 °C at 760 mmHg[5]
Density (Predicted) 1.4 ± 0.1 g/cm³[5]
Solubility Soluble in dichloromethane (DCM), tetrahydrofuran (THF); slightly soluble in ethanol; insoluble in water.[1]

Applications in Materials Science

The rigid, planar, and electron-rich fluorene moiety, combined with the reactive oxirane (epoxy) ring, makes this compound a versatile building block for various advanced materials.

High-Performance Epoxy Resins

The incorporation of the fluorene structure into epoxy resins can significantly enhance their thermal stability and mechanical properties. This compound can be used as a comonomer or a crosslinking agent to introduce the dichlorofluorene unit into the polymer backbone.

Key Advantages:

  • Enhanced Thermal Stability: The rigid fluorene core contributes to a higher glass transition temperature (Tg) and improved thermal and thermo-oxidative stability of the cured resin.

  • Increased Refractive Index: The high carbon content and aromatic nature of the fluorene group can lead to polymers with a higher refractive index, which is beneficial for optical applications.

  • Improved Mechanical Properties: The rigid structure can increase the modulus and strength of the resulting polymer network.[6]

Precursor for Organic Light-Emitting Diode (OLED) Materials and Conductive Polymers

Fluorene derivatives are widely used in organic electronics due to their high photoluminescence quantum yields, good charge transport characteristics, and excellent thermal stability.[7] The oxirane group on this compound provides a reactive handle for polymerization or for grafting onto other polymer backbones, enabling the synthesis of materials for various roles in OLEDs:

  • Emissive Layer: The fluorene core can be the basis of blue-emitting polymers.

  • Host Materials: The high energy gap of fluorene-based polymers makes them suitable as hosts for phosphorescent emitters.

  • Charge Transport Layers: The delocalized π-system of the fluorene unit facilitates charge transport.[7][8]

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of advanced materials. These should be considered as starting points and may require optimization based on specific research goals.

Synthesis of a Fluorene-Containing Epoxy Resin (Illustrative Protocol)

This protocol describes a general method for the copolymerization of this compound with a standard epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), using an amine curing agent.

Materials:

  • This compound

  • Diglycidyl ether of bisphenol A (DGEBA)

  • Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)

  • Solvent (e.g., Anhydrous Tetrahydrofuran - THF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a desired molar ratio of this compound and DGEBA in anhydrous THF.

  • Heat the mixture to a gentle reflux to ensure complete dissolution and homogenization.

  • In a separate vessel, dissolve a stoichiometric amount of the curing agent (e.g., DDM) in a minimal amount of THF.

  • Slowly add the curing agent solution to the refluxing epoxy resin solution dropwise over a period of 30 minutes.

  • Continue refluxing the mixture for 2-4 hours to advance the polymerization.

  • After cooling to room temperature, the resulting polymer solution can be cast into a mold or onto a substrate.

  • The solvent is then evaporated in a vacuum oven, followed by a post-curing step at an elevated temperature (e.g., 120-180 °C) for several hours to achieve full crosslinking.

Characterization: The resulting cured epoxy resin can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the consumption of the epoxy groups, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) to assess thermal stability.

Synthesis of a Fluorene-Based Polymer for Organic Electronics (Illustrative Protocol)

This protocol outlines a general approach for the ring-opening polymerization of this compound to form a polyether with pendant dichlorofluorene units.

Materials:

  • This compound

  • Anionic initiator (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Terminating agent (e.g., degassed methanol)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • In a separate Schlenk flask, prepare a solution of the anionic initiator (e.g., potassium tert-butoxide) in anhydrous THF.

  • Slowly add the initiator solution to the monomer solution via cannula transfer. The reaction mixture may change color, indicating the initiation of polymerization.

  • Allow the reaction to proceed at the low temperature for several hours, or until the desired molecular weight is achieved.

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and UV-Vis and photoluminescence spectroscopy to evaluate its optical properties.

Visualizations

Logical Workflow for Epoxy Resin Synthesis

epoxy_synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2-(2,7-Dichloro-9H- fluoren-4-YL)oxirane D Dissolution in THF A->D B DGEBA B->D C Curing Agent (e.g., DDM) F Addition of Curing Agent C->F E Homogenization (Reflux) D->E E->F G Polymerization (Reflux) F->G H Casting/Coating G->H I Curing (Vacuum Oven) H->I J High-Performance Fluorene-Containing Epoxy Resin I->J

Caption: Workflow for the synthesis of a fluorene-containing epoxy resin.

Signaling Pathway for Polymerization in Organic Electronics

polymer_synthesis_pathway Monomer 2-(2,7-Dichloro-9H- fluoren-4-YL)oxirane Propagation Ring-Opening Polymerization Monomer->Propagation Initiator Anionic Initiator (e.g., KOtBu) Initiator->Propagation Termination Termination (e.g., Methanol) Propagation->Termination Polymer Polyether with Pendant Dichlorofluorene Units Termination->Polymer Characterization Characterization (GPC, NMR, UV-Vis) Polymer->Characterization

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, such as the corresponding chlorohydrin or the starting fluorene derivative, by-products from the epoxidation reaction like diols (formed by the hydrolysis of the epoxide), and residual solvents or reagents. For fluorene derivatives, precursors like 2,7-dichloro-9-fluorenone may also be present if the synthesis started from there.

Q2: What are the recommended primary purification techniques for this compound?

A2: Based on its nature as a crystalline solid and its intermediate polarity, the two primary recommended purification techniques are recrystallization and column chromatography.[1] The choice between them depends on the nature and quantity of the impurities.

Q3: How should I choose an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is key to maximizing crystal formation and yield upon cooling.[2] Given the compound's known solubility, solvents like ethanol or solvent mixtures such as hexane/ethyl acetate could be good starting points.[1][3]

Q4: Is this compound sensitive to certain conditions during purification?

A4: Yes, the oxirane (epoxide) ring is susceptible to ring-opening under acidic or basic conditions.[3] Therefore, it is crucial to avoid strong acids and bases during the purification process. If using silica gel for column chromatography, it is advisable to use neutral or deactivated silica gel to prevent degradation of the epoxide.[2]

Troubleshooting Guides

Guide 1: Low Recovery After Recrystallization

Problem: You are experiencing a significantly low yield of purified product after performing recrystallization.

Potential Cause Recommended Solution
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent mixture. Perform small-scale solubility tests with various solvents to find the optimal one.
Using Too Much Solvent Using an excessive amount of solvent will keep the product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[2]
Premature Crystallization If the compound crystallizes out during hot filtration to remove insoluble impurities, pre-heat the filtration apparatus (funnel and receiving flask) to prevent this.[2]
Guide 2: Poor Separation During Column Chromatography

Problem: You are observing overlapping peaks or no clear separation of your target compound from impurities during silica gel column chromatography.

Potential Cause Recommended Solution
Incorrect Eluent Polarity If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all. Optimize the solvent system using thin-layer chromatography (TLC) first to find a mobile phase that gives good separation (Rf value of the target compound around 0.3-0.4). A common system for compounds of intermediate polarity is a hexane/ethyl acetate mixture.[1]
Column Overloading Too much crude material for the amount of stationary phase will result in poor separation. As a general rule, use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Compound Degradation on Silica The acidic nature of standard silica gel can cause the acid-sensitive epoxide to decompose.[2] Use deactivated (neutral) silica gel, which can be prepared by treating the silica with a small percentage of a base like triethylamine in the eluent, or by using commercially available neutral silica.
Improper Column Packing Cracks or channels in the silica gel will lead to uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly without any air bubbles.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., ethanol, or a mixture of hexane and ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.[1]

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: Choose a stationary phase, typically silica gel (230-400 mesh).[1] Determine the optimal eluent system (e.g., a hexane/ethyl acetate mixture) by running TLC plates to achieve good separation.

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Run the column by passing the eluent through it, collecting fractions. Monitor the separation by TLC.

  • Fraction Collection and Analysis: Collect the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

The following table summarizes potential solvent systems for the purification of fluorene derivatives, which can be adapted for this compound.

Purification Method Solvent/Solvent System Rationale/Notes
Recrystallization MethanolA polar protic solvent that can be effective for moderately polar crystalline compounds.[1]
TolueneA non-polar aromatic solvent that can be effective for fluorene derivatives. May require a co-solvent.[1]
Hexane/Ethyl AcetateA versatile solvent system for compounds of intermediate polarity. The ratio can be adjusted to achieve optimal solubility for recrystallization.[1]
EthanolThe target compound is slightly soluble in ethanol, suggesting it could be a good recrystallization solvent.[3][4]
Column Chromatography Hexane/Ethyl AcetateA standard mobile phase for silica gel chromatography of compounds with intermediate polarity. The gradient can be adjusted for optimal separation.[5]
Hexane/TolueneAnother option for fluorene derivatives, offering different selectivity compared to ethyl acetate systems.[5]
Dichloromethane/HexaneA common solvent system that can be used for compounds soluble in dichloromethane.[5]

Visualizations

Purification_Workflow crude Crude Product This compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve Option 1 load Load on Silica Gel Column crude->load Option 2 cool Slow Cooling dissolve->cool recrystallize Recrystallization filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_xtal Pure Crystalline Product dry->pure_xtal chromatography Column Chromatography elute Elute with Solvent Gradient load->elute fractions Collect & Analyze Fractions elute->fractions evaporate Evaporate Solvent fractions->evaporate pure_oil Pure Product evaporate->pure_oil

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Low Purification Yield? method Which Method? start->method recrystallization Recrystallization method->recrystallization Recrystallization chromatography Column Chromatography method->chromatography Chromatography recrys_q1 Too much solvent used? recrystallization->recrys_q1 chrom_q1 Poor separation? chromatography->chrom_q1 recrys_a1 Use minimum hot solvent recrys_q1->recrys_a1 Yes recrys_q2 Cooled too quickly? recrys_q1->recrys_q2 No recrys_a2 Allow slow cooling recrys_q2->recrys_a2 Yes recrys_q3 Wrong solvent? recrys_q2->recrys_q3 No recrys_a3 Re-evaluate solubility recrys_q3->recrys_a3 chrom_a1 Optimize eluent via TLC chrom_q1->chrom_a1 Yes chrom_q2 Degradation on column? chrom_q1->chrom_q2 No chrom_a2 Use neutral silica gel chrom_q2->chrom_a2 Yes chrom_q3 Column overloaded? chrom_q2->chrom_q3 No chrom_a3 Reduce sample load chrom_q3->chrom_a3

References

Technical Support Center: Synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane. This valuable intermediate is notably used in the synthesis of the antimalarial drug lumefantrine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most probable synthetic pathways involve a multi-step process, starting with the chlorination of fluorene to produce 2,7-dichlorofluorene. This is followed by a Friedel-Crafts acylation to introduce a chloroacetyl group at the 4-position, yielding 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone. The final step is the formation of the oxirane ring, which can be achieved through methods like the Darzens condensation or the Corey-Chaykovsky reaction.

Q2: What is the Darzens condensation and why is it a suitable method for this synthesis?

A2: The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[1][2] In this specific synthesis, the ketone 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone would react with a reagent like ethyl chloroacetate. Subsequent hydrolysis and decarboxylation would yield the desired epoxide. It is a direct method for forming the carbon-carbon bond and the epoxide ring in a single reaction sequence.[1]

Q3: Are there alternative methods to the Darzens condensation for the epoxidation step?

A3: Yes, the Corey-Chaykovsky reaction is a viable alternative. This reaction utilizes a sulfur ylide to convert ketones or aldehydes into epoxides.[3][4] It is particularly useful for methylene transfer and can be stereoselective, often favoring the formation of trans-epoxides.[3][5]

Q4: How can I purify the final product, this compound?

A4: Purification of epoxides can be challenging due to their reactivity. Common methods include column chromatography on silica gel, distillation (if the compound is sufficiently volatile and stable), and recrystallization.[5] It is crucial to avoid acidic conditions during workup and purification to prevent unwanted ring-opening of the epoxide. Washing the crude product with aqueous solutions to remove inorganic byproducts is a standard initial step.[6]

Troubleshooting Guide

Problem 1: Low yield in the Friedel-Crafts acylation of 2,7-dichlorofluorene.
  • Q: My Friedel-Crafts acylation of 2,7-dichlorofluorene with chloroacetyl chloride gives a low yield of the desired ketone. What could be the issue?

    • A: Low yields in Friedel-Crafts acylations can stem from several factors:

      • Catalyst Activity: Ensure your Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is anhydrous and active. Moisture will deactivate the catalyst.

      • Reaction Temperature: The reaction temperature should be carefully controlled. For the acylation of 2,7-dichlorofluorene, temperatures around 0-5°C are often employed.[7]

      • Substrate Purity: Impurities in the 2,7-dichlorofluorene starting material can interfere with the reaction.

      • Stoichiometry: The molar ratio of the reactants and catalyst is critical. An excess of the acylating agent and catalyst relative to the fluorene derivative is typically used.

      • Diacylation: Under harsh conditions, diacylation of the fluorene ring can occur, leading to a mixture of products and reducing the yield of the desired mono-acylated product.[8]

Problem 2: Multiple products and low conversion in the Darzens condensation step.
  • Q: I am attempting the Darzens condensation to form the epoxide and I'm observing a complex mixture of products with a significant amount of unreacted starting material. What are the likely side reactions and how can I mitigate them?

    • A: The Darzens condensation can be prone to side reactions:

      • Aldol-type Self-Condensation: While less common with aromatic ketones, self-condensation of the enolizable chloroacetyl species can occur. Using a strong, non-nucleophilic base and low temperatures can minimize this.[9]

      • Formation of Stereoisomers: The reaction can produce a mixture of cis and trans isomers of the glycidic ester intermediate, which can complicate purification.[10]

      • Hydrolysis and Decarboxylation: The intermediate glycidic ester can be sensitive to the reaction conditions and may hydrolyze and decarboxylate to form an aldehyde or ketone, especially if water is present or during acidic workup.[1][2]

      • Troubleshooting Steps:

        • Base Selection: Use a strong base like sodium ethoxide, potassium tert-butoxide, or sodium amide. The choice of base can influence the stereoselectivity and yield.[6]

        • Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent premature hydrolysis of the glycidic ester.

        • Temperature Control: Perform the reaction at low temperatures (e.g., 0-10°C) to control the reaction rate and minimize side reactions.[11]

        • Slow Addition: Add the base slowly to the mixture of the ketone and α-haloester to maintain a low concentration of the enolate and reduce self-condensation.

Problem 3: Formation of a β-hydroxymethyl sulfide byproduct in the Corey-Chaykovsky reaction.
  • Q: When using a sulfur ylide for the epoxidation, I am isolating a significant amount of a byproduct identified as a β-hydroxymethyl sulfide. How can this be avoided?

    • A: The formation of a β-hydroxymethyl sulfide is a known side reaction when using certain sulfur ylides, particularly with n-BuLi as the base in THF.[12]

      • Troubleshooting Steps:

        • Choice of Ylide and Base: Dimethylsulfoxonium methylide is generally more stable and less prone to side reactions than dimethylsulfonium methylide. Using a base like NaH in DMSO to generate the ylide can also be a cleaner method.[5]

        • Temperature: Generate and use the sulfur ylide at low temperatures to enhance its stability and selectivity.[5]

Problem 4: Ring-opening of the epoxide during purification.
  • Q: I believe I have successfully synthesized the epoxide, but I am losing a significant portion of my product during purification, and I suspect it is decomposing. What could be causing this?

    • A: Epoxides are susceptible to ring-opening under acidic conditions.[13]

      • Troubleshooting Steps:

        • Neutral Workup: Ensure that the workup procedure is neutral or slightly basic. Avoid acidic washes. A wash with a dilute sodium bicarbonate solution can be beneficial.

        • Chromatography Conditions: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. You can use silica gel that has been neutralized with a base (e.g., triethylamine) before use.

        • Avoid Protic Solvents with Acid Traces: When concentrating the product, ensure that the solvents used are free of acidic impurities.

Data Summary

The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound, based on general procedures for analogous reactions. Note that specific yields for the target molecule are not widely reported in the literature.

StepReaction TypeReactantsCatalyst/BaseSolventTypical Temperature (°C)Potential Yield Range (%)
1DichlorinationFluorene, Sulfuryl Chloride-Glacial Acetic Acid16-2060-70[14]
2Friedel-Crafts Acylation2,7-Dichlorofluorene, Chloroacetyl ChlorideAlCl₃ or FeCl₃Dichloromethane0-570-85[7]
3aDarzens Condensation2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, Ethyl ChloroacetateNaOEt or t-BuOKToluene or THF0-2550-80[6][11]
3bCorey-Chaykovsky Reaction2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, Trimethylsulfonium iodideNaHDMSORoom Temp.60-90[5]

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dichlorofluorene

This protocol is adapted from a patented procedure.[14]

  • In a suitable reaction vessel, dissolve fluorene in glacial acetic acid (e.g., a 1:2.5 g/mL ratio).

  • Add a catalytic amount of iron(III) chloride.

  • Cool the mixture to 16°C.

  • While maintaining the temperature below 20°C, slowly add 1.6 equivalents of sulfuryl chloride dropwise.

  • After the addition is complete, stir the reaction mixture for 2 hours.

  • Warm the mixture to 95°C and hold for 30 minutes.

  • Slowly cool the mixture to 20°C to allow for crystallization.

  • Filter the solid product and wash the filter cake with water.

  • Dry the product to obtain 2,7-dichlorofluorene.

Protocol 2: Friedel-Crafts Acylation to form 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

This is a general procedure based on known Friedel-Crafts reactions.[7]

  • Suspend 2,7-dichlorofluorene in a dry chlorinated solvent such as dichloromethane in a flask equipped with a stirrer and under an inert atmosphere.

  • Cool the mixture to 0-5°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (or another suitable Lewis acid) in portions.

  • Slowly add chloroacetyl chloride dropwise, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Epoxidation via Darzens Condensation

This is a general procedure for the Darzens condensation with an aromatic ketone.[6]

  • To a solution of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone and ethyl chloroacetate (1.2 equivalents) in an anhydrous solvent like THF or toluene at 0°C, add a strong base such as potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting glycidic ester can then be hydrolyzed (e.g., with NaOH in ethanol/water) and decarboxylated (by gentle heating after acidification) to yield the final epoxide.

  • Purify the final product by column chromatography.

Visualizations

Synthesis_Pathway Fluorene Fluorene DCF 2,7-Dichlorofluorene Fluorene->DCF SO₂Cl₂ / FeCl₃ Glacial Acetic Acid AcylDCF 2-chloro-1-(2,7-dichloro-9H- fluoren-4-yl)ethanone DCF->AcylDCF ClCOCH₂Cl / AlCl₃ Dichloromethane Epoxide 2-(2,7-Dichloro-9H-fluoren- 4-YL)oxirane AcylDCF->Epoxide Darzens Condensation or Corey-Chaykovsky Reaction

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product step Identify Reaction Step with Issue start->step acylation Friedel-Crafts Acylation step->acylation Step 2 epoxidation Epoxidation Step step->epoxidation Step 3 purification Purification step->purification Final Step acylation_q Check Catalyst Activity, Temperature, and Stoichiometry acylation->acylation_q epoxidation_q Darzens or Corey-Chaykovsky? epoxidation->epoxidation_q purification_q Check for Acidic Conditions and Proper Technique purification->purification_q darzens Darzens: Check for Moisture, Base Strength, Temperature epoxidation_q->darzens Darzens corey Corey-Chaykovsky: Check Ylide Generation, Temperature epoxidation_q->corey Corey-Chaykovsky

Caption: A troubleshooting workflow for identifying and resolving issues in the synthesis.

References

Technical Support Center: Industrial Scale-Up of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a key intermediate in the synthesis of pharmaceuticals, particularly antimalarial drugs like Lumefantrine.[1][2][3] It also serves as a building block for advanced polymers and electronic materials, such as high-performance epoxy resins and OLED materials.[4]

Q2: What are the common starting materials for the synthesis?

A2: The most common starting material is industrial fluorene, which is first converted to 2,7-dichlorofluorene.[5][6]

Q3: What are the key reaction steps in the synthesis of this compound?

A3: The synthesis typically involves a multi-step process:

  • Chlorination: Conversion of fluorene to 2,7-dichlorofluorene.

  • Friedel-Crafts Acylation: Reaction of 2,7-dichlorofluorene with an acylating agent (e.g., bromoacetyl bromide or chloroacetyl chloride) to form an intermediate ketone.[6]

  • Reduction: Reduction of the ketone to a halohydrin.

  • Epoxidation: Intramolecular cyclization of the halohydrin to form the desired oxirane ring.[1]

Q4: What are the typical yields and purity for this synthesis on an industrial scale?

A4: The overall yield from industrial fluorene to the final product is reported to be around 59%.[6] Commercially available this compound typically has a purity of ≥98.5% (HPLC).[4]

Q5: What are the critical safety considerations for this process at an industrial scale?

A5: Key safety concerns include:

  • Handling of Hazardous Reagents: Chlorine gas is highly reactive and hazardous.[1] Potassium borohydride is a flammable solid that reacts violently with water.[7][8]

  • Exothermic Reactions: The Friedel-Crafts acylation and the reduction with potassium borohydride can be exothermic and require careful temperature control to prevent runaway reactions.

  • Solvent Handling: Use of chlorinated solvents like dichloromethane requires proper containment and recovery systems.

Q6: How can the final product be purified on a large scale?

A6: Large-scale purification is typically achieved through recrystallization from solvents like methanol or ethanol.[2] The process may also involve washing the crude product with water to remove water-soluble impurities and salts.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Chlorination Step Incomplete reaction; Sub-optimal temperature control; Inefficient chlorinating agent.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Control the reaction temperature, as specified in the protocol (e.g., 35-38°C for MnO2/HCl method). Consider using sulfuryl chloride as an alternative to chlorine gas for better handling and potentially higher yield.[5]
Formation of Impurities in Friedel-Crafts Acylation Incomplete reaction of 2,7-dichlorofluorene; Side reactions due to moisture or temperature fluctuations.Use anhydrous aluminum trichloride and ensure the reaction is carried out under anhydrous conditions. Maintain the recommended low temperature (e.g., 0-5°C) to minimize side reactions. Monitor the reaction progress to ensure the complete consumption of the starting material.[6]
Incomplete Reduction of the Ketone Insufficient reducing agent; Low reaction temperature or short reaction time.Use a sufficient molar excess of potassium borohydride. Ensure the reaction is carried out at the recommended reflux temperature (e.g., 64-70°C in methanol) for an adequate duration (e.g., 8 hours).[6]
Low Yield in Epoxidation Step Incorrect pH for cyclization; Hydrolysis of the epoxide ring.Carefully control the pH during the alkalization step to promote efficient ring closure. Avoid strongly acidic conditions during work-up and purification, as the oxirane ring is sensitive to acids.[4]
Product Purity Issues Presence of unreacted intermediates or by-products from side reactions.Optimize the purification process. This may involve multiple recrystallizations, washing with appropriate solvents to remove specific impurities, or the use of column chromatography for high-purity applications. Washing the crude product with ethanol is reported to be effective.
Difficulty in Handling Potassium Borohydride Violent reaction with water or protic solvents; Fire hazard.Add potassium borohydride in portions to control the reaction rate and heat generation. Handle in a dry, inert atmosphere. Do not use water to quench the reaction; use appropriate non-protic solvents.[7][8]

Quantitative Data

Table 1: Comparison of Synthesis Parameters for 2,7-Dichlorofluorene

Parameter Method 1: Chlorine Gas Method 2: Sulfuryl Chloride Method 3: MnO2/HCl
Chlorinating Agent Chlorine GasSulfuryl ChlorideMnO2 / Concentrated HCl
Solvent Glacial Acetic AcidDichloromethaneAcetic Anhydride
Catalyst Ferric ChlorideAluminum Chloride (optional)Not specified
Temperature Not specified20-35°C35-38°C
Reported Yield ~50%43-49%~65%
Purity Not specified96.91-99.43% (by HPLC)High purity reported

Data compiled from patents and may vary based on specific experimental conditions.[1][5][6]

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C15H10Cl2O
Molecular Weight 277.14 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 148-152°C (decomposes)
Solubility Soluble in DCM, THF; slightly soluble in ethanol; insoluble in water
Purity (Typical Commercial Grade) ≥98.5% (HPLC)
Moisture Content ≤0.5%

Data from commercial supplier specifications.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dichlorofluorene (Sulfuryl Chloride Method)

  • Reaction Setup: In a suitable reactor, dissolve industrial fluorene in dichloromethane.

  • Acidification (Optional): Add concentrated hydrochloric acid to the mixture.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (approximately 2 equivalents) to the reaction mixture while maintaining the temperature between 20-35°C.

  • Reaction: Stir the mixture for 1-3 hours at 20-35°C.

  • Work-up:

    • Heat the mixture to 40-50°C to distill off the dichloromethane.

    • Further heat to 80-90°C to remove excess sulfuryl chloride.

    • To the residue, add hexanes and stir for 30-60 minutes.

    • Filter the solid and wash with hexanes.

    • Resuspend the solid in deionized water and adjust the pH to 7-8 with a base (e.g., sodium hydroxide solution).

    • Filter the solid, wash with deionized water, and dry to obtain 2,7-dichlorofluorene.[1]

Protocol 2: Synthesis of this compound

  • Friedel-Crafts Acylation:

    • In a reactor, add anhydrous aluminum trichloride to dichloromethane and cool to 0-5°C.

    • Slowly add bromoacetyl bromide to the mixture.

    • Add a solution of 2,7-dichlorofluorene in dichloromethane to the reaction mixture while maintaining the temperature at 0-5°C.

    • Stir for 2-3 hours at 0-5°C, then allow the mixture to warm to 20°C and stir for another 2-3 hours.

    • Slowly pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water until neutral, and evaporate the solvent to obtain crude 2,7-dichloro-4-(bromoacetyl)fluorene.

  • Reduction and Epoxidation:

    • Dissolve the crude ketone in anhydrous methanol.

    • Add potassium borohydride in portions.

    • Heat the mixture to reflux (64-70°C) and stir for 8 hours.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture to 20°C and filter the solid.

    • Wash the solid with water until neutral and dry to obtain this compound.[6]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Epoxidation cluster_product Final Product Fluorene Fluorene Chlorination Chlorination (e.g., SO2Cl2) Fluorene->Chlorination Dichloromethane Acylation Friedel-Crafts Acylation (e.g., Bromoacetyl Bromide, AlCl3) Chlorination->Acylation 2,7-Dichlorofluorene Reduction Reduction (e.g., KBH4) Acylation->Reduction 2,7-Dichloro-4-(bromoacetyl)fluorene Epoxidation Epoxidation (Base-mediated cyclization) Reduction->Epoxidation Halohydrin Intermediate Final_Product This compound Epoxidation->Final_Product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Identify_Step Identify Problematic Step (Chlorination, Acylation, Reduction, Epoxidation) Start->Identify_Step Check_Purity Check Raw Material Purity Identify_Step->Check_Purity Review_Params Review Reaction Parameters (Temp, Time, Stoichiometry) Check_Purity->Review_Params Purity OK Analyze_Impurity Analyze Impurity Profile Review_Params->Analyze_Impurity Parameters OK Optimize_Workup Optimize Work-up & Purification Analyze_Impurity->Optimize_Workup End Process Optimized Optimize_Workup->End

Caption: Logical troubleshooting workflow for addressing yield and purity issues.

References

Technical Support Center: Regioselectivity in the Ring-Opening of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the ring-opening of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of nucleophilic attack on this compound?

A1: The epoxide ring of this compound has two electrophilic carbon atoms that are susceptible to nucleophilic attack:

  • Cα (alpha-carbon): The carbon atom directly attached to the fluorene ring. This is a more substituted, benzylic-like carbon.

  • Cβ (beta-carbon): The terminal carbon atom of the oxirane ring. This is a less substituted, primary carbon.

The regioselectivity of the ring-opening reaction is determined by which of these two carbons the nucleophile preferentially attacks.

Q2: What are the main factors influencing the regioselectivity of the ring-opening reaction?

A2: The regioselectivity is primarily governed by the reaction conditions, specifically whether the reaction is carried out in an acidic or basic/neutral medium.[1]

  • Acidic Conditions: Under acidic conditions, the epoxide oxygen is protonated, leading to a transition state with significant carbocation character. The nucleophilic attack then preferentially occurs at the more substituted carbon (Cα) that can better stabilize the partial positive charge.[2]

  • Basic/Neutral Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 mechanism.[3][4] In this case, steric hindrance is the dominant factor, and the nucleophile will preferentially attack the less sterically hindered carbon (Cβ).[3][5]

Q3: Why am I observing a mixture of regioisomers in my reaction?

A3: Formation of a mixture of regioisomers can occur due to several factors:

  • Intermediate Reaction Conditions: Reaction conditions that are not strictly acidic or basic can lead to a competition between SN1-like and SN2-like pathways.

  • Nature of the Nucleophile: Weak nucleophiles may require acidic catalysis to react, favoring attack at the more substituted carbon.[5] Strong, bulky nucleophiles will favor attack at the less substituted carbon.[3]

  • Substrate Electronics: The electron-withdrawing nature of the dichloro-substituted fluorene ring can influence the electronic properties of the epoxide carbons, potentially affecting the regioselectivity.

Troubleshooting Guides

Issue 1: Predominant formation of the undesired regioisomer under acidic conditions.

Problem: The goal is to achieve nucleophilic attack at the more substituted carbon (Cα) using acidic catalysis, but the major product results from attack at the less substituted carbon (Cβ).

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Acid Concentration: The concentration of the acid catalyst may be too low to sufficiently protonate the epoxide, allowing a competing SN2 pathway to dominate.Gradually increase the molar ratio of the acid catalyst. Monitor the reaction progress by TLC or LC-MS to find the optimal concentration that favors the desired regioisomer.
Weak Nucleophile with Insufficient Activation: The nucleophile may be too weak to attack the more hindered Cα even with acid catalysis.Consider using a stronger acid catalyst or performing the reaction at a slightly elevated temperature to facilitate the SN1-like pathway. Be cautious with temperature as it can lead to side reactions.
Steric Hindrance: A very bulky nucleophile might still preferentially attack the less hindered Cβ despite acidic conditions.If possible, switch to a less sterically demanding nucleophile that can more easily access the Cα position.
Issue 2: Low regioselectivity under basic/neutral conditions.

Problem: When targeting the less substituted carbon (Cβ) with a strong nucleophile, a significant amount of the product from attack at Cα is also formed.

Possible Causes & Solutions:

CauseRecommended Solution
Nucleophile is not strong enough: The nucleophile may not be sufficiently potent to force a clean SN2 reaction, leading to some SN1-like character and attack at Cα.Use a stronger, less hindered nucleophile. For example, if using an alcohol, convert it to its corresponding alkoxide.
Reaction Temperature is too high: Elevated temperatures can sometimes favor the thermodynamically controlled product, which may not be the kinetically favored SN2 product.Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled attack at the less hindered carbon.
Presence of Lewis Acids: Trace amounts of Lewis acidic impurities can coordinate with the epoxide oxygen and promote attack at the more substituted carbon.Ensure all reagents and solvents are pure and free from metal or other Lewis acidic contaminants.

Data Presentation

The following table summarizes the expected major regioisomer under different reaction conditions.

Reaction ConditionNucleophile TypeExpected Major ProductPredominant Mechanism
Acidic (e.g., H₂SO₄, HCl)Weak (e.g., H₂O, ROH)Attack at CαSN1-like
Basic (e.g., NaOR, NaOH)Strong (e.g., RO⁻, OH⁻)Attack at CβSN2[3]
NeutralStrong (e.g., R-MgBr, LiAlH₄)Attack at CβSN2[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening with Methanol (Favors Cα attack)
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the major regioisomer, 1-(2,7-dichloro-9H-fluoren-4-yl)-1-methoxy-2-ethanol.

Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide (Favors Cβ attack)
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).

  • Base Addition: Add a solution of sodium methoxide in methanol (e.g., 1.2 eq of a 25 wt% solution) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography to obtain the major regioisomer, 1-(2,7-dichloro-9H-fluoren-4-yl)-2-methoxy-1-ethanol.

Visualizations

Regioselectivity_Factors Substrate This compound Acidic Acidic Conditions Substrate->Acidic Protonation Basic Basic/Neutral Conditions Substrate->Basic Nucleophilic Attack SN1_like SN1-like Mechanism (Carbocationic Character) Acidic->SN1_like SN2 SN2 Mechanism (Steric Control) Basic->SN2 Product_A Attack at Cα (More Substituted) SN1_like->Product_A Favored Product_B Attack at Cβ (Less Substituted) SN2->Product_B Favored

Caption: Factors influencing the regioselectivity of epoxide ring-opening.

Troubleshooting_Workflow Start Start: Incorrect Regioselectivity Observed Condition Identify Reaction Conditions: Acidic or Basic/Neutral? Start->Condition Acidic_Path Acidic Conditions Condition->Acidic_Path Acidic Basic_Path Basic/Neutral Conditions Condition->Basic_Path Basic/Neutral Check_Acid Check Acid Concentration and Nucleophile Strength Acidic_Path->Check_Acid Check_Base Check Nucleophile Strength and Reaction Temperature Basic_Path->Check_Base Adjust_Acid Adjust [Acid] or Change Nucleophile Check_Acid->Adjust_Acid Adjust_Base Use Stronger Nucleophile or Lower Temperature Check_Base->Adjust_Base End End: Desired Regioisomer Obtained Adjust_Acid->End Adjust_Base->End

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Optimizing Grignard Reactions with 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane in Grignard reactions. The information is based on established principles of Grignard chemistry with epoxides, offering a framework for optimizing reaction conditions and addressing common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the Grignard reaction with this compound, providing potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. 2. Wet Glassware/Reagents: Water will quench the Grignard reagent. 3. Impure Alkyl Halide: Contaminants can prevent the formation of the Grignard reagent. 4. Low Reaction Temperature: The reaction rate may be too slow.1. Activate Magnesium: Crush the turnings under an inert atmosphere, use a crystal of iodine, or add a few drops of 1,2-dibromoethane. 2. Drying: Oven-dry all glassware and flame-dry under vacuum before use. Ensure all solvents and reagents are anhydrous. 3. Purify Alkyl Halide: Distill the alkyl halide before use. 4. Optimize Temperature: While the initial formation can be at room temperature, the reaction with the epoxide may require gentle heating. Monitor the reaction progress by TLC.
Formation of Side Products 1. Homo-coupling (Wurtz-type reaction): The Grignard reagent reacts with the remaining alkyl halide. 2. Formation of a diol: The epoxide isomerizes to an aldehyde which then reacts with another equivalent of the Grignard reagent. 3. Unreacted Starting Material: Incomplete reaction.1. Slow Addition: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. 2. Low Temperature: Keep the reaction temperature low during the addition of the epoxide to minimize isomerization. The use of a Lewis acid catalyst like LiClO4 or CuI can sometimes promote the desired epoxide opening. 3. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently heat to drive it to completion.
Reaction Fails to Initiate 1. Inhibitors: Traces of water or other protic impurities. 2. Poor Quality Magnesium: The magnesium may be of low purity.1. Rigorous Drying: Ensure all components of the reaction are scrupulously dry. 2. Use High-Purity Magnesium: Employ high-quality magnesium turnings. Consider using Rieke magnesium for difficult cases.
Exothermic and Uncontrolled Reaction 1. Rapid Addition of Reagents: Adding the alkyl halide or the epoxide too quickly can lead to a rapid and dangerous exotherm.1. Controlled Addition: Use a dropping funnel for the slow, dropwise addition of reagents. 2. Cooling: Keep an ice bath ready to cool the reaction if it becomes too vigorous.

Frequently Asked Questions (FAQs)

??? What is the optimal solvent for the Grignard reaction with this compound?

??? How can I confirm the formation of the Grignard reagent?

??? What is the ideal stoichiometry for the reaction?

??? How should the reaction be quenched?

??? What are the recommended purification techniques for the final product?

Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent (Example: Methylmagnesium Bromide)
  • Glassware Preparation: Oven-dry all glassware (a three-necked round-bottom flask, a condenser, and a dropping funnel) and allow it to cool in a desiccator. Assemble the apparatus and flame-dry it under a high vacuum. Allow to cool to room temperature and then place under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and bubbling), gently warm the flask with a heat gun.

  • Addition: Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Grignard Reaction with this compound
  • Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Cool the previously prepared Grignard reagent to 0 °C using an ice bath.

  • Reaction: Add the epoxide solution to the Grignard reagent dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and slowly add a saturated aqueous solution of NH4Cl to quench the reaction.

Visualizations

G cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_workup Work-up cluster_product Product RMgX Grignard Reagent (R-MgX) Reaction Nucleophilic Attack RMgX->Reaction Epoxide This compound Epoxide->Reaction Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Ring Opening Quench Aqueous Quench (e.g., NH4Cl) Alkoxide->Quench Product 1-(2,7-Dichloro-9H-fluoren-4-yl)-alkanol Quench->Product Protonation

Caption: General reaction scheme for the Grignard reaction with the epoxide.

G start Low or No Product Yield? check_mg Was Magnesium Activated? start->check_mg Yes activate_mg Activate Mg (Iodine, 1,2-dibromoethane) check_mg->activate_mg No check_reagents Are Reagents and Solvents Dry? check_mg->check_reagents Yes success Problem Resolved activate_mg->success dry_reagents Dry Glassware and Distill Solvents check_reagents->dry_reagents No check_temp Is Reaction Temperature Optimal? check_reagents->check_temp Yes dry_reagents->success optimize_temp Adjust Temperature and Monitor by TLC check_temp->optimize_temp No check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for low product yield.

G prep_glassware 1. Prepare and Dry Glassware prep_grignard 2. Prepare Grignard Reagent prep_glassware->prep_grignard reaction 3. React with Epoxide prep_grignard->reaction quench 4. Quench Reaction reaction->quench workup 5. Aqueous Work-up and Extraction quench->workup purify 6. Purify Product (Column Chromatography) workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize

Caption: Overall experimental workflow for the Grignard reaction.

Technical Support Center: HPLC Purity Analysis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane. This document includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions (FAQs).

Experimental Protocol: HPLC Method for Purity Analysis

This section details a recommended HPLC method for determining the purity of this compound.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Gradient (Example) 70% Acetonitrile, 30% Water, hold for 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to prepare a stock solution of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the HPLC analysis of this compound.

Issue Potential Cause Recommended Solution
Peak Tailing - Secondary interactions with the stationary phase. - Column overload.[1][2]- Add a small amount of a competing agent like triethylamine to the mobile phase. - Reduce the sample concentration or injection volume.[1]
Peak Fronting - Sample solvent is stronger than the mobile phase.[2] - Column degradation.- Dissolve the sample in the initial mobile phase. - Replace the column.
Retention Time Shift - Change in mobile phase composition.[3][4] - Fluctuation in column temperature.[3] - Column aging.- Prepare fresh mobile phase accurately.[3][4] - Use a column oven to maintain a stable temperature.[3] - Equilibrate the column for a longer period or replace it.
High Backpressure - Blockage in the column or tubing.[3] - Particulate matter from the sample.- Backflush the column.[3] - Filter all samples and mobile phases before use.[5] - Check for blockages in the system components.
Baseline Noise or Drift - Air bubbles in the system.[3] - Contaminated mobile phase. - Detector lamp issue.- Degas the mobile phase.[2][3] - Use high-purity HPLC grade solvents.[2] - Check the detector lamp's energy and replace if necessary.[3]
Ghost Peaks - Impurities in the mobile phase.[2] - Carryover from previous injections.- Use fresh, high-purity mobile phase.[2] - Implement a needle wash step in the injection sequence.
Poor Resolution - Inappropriate mobile phase composition. - Column deterioration.- Optimize the mobile phase composition (e.g., change the acetonitrile/water ratio). - Replace the analytical column.

Frequently Asked Questions (FAQs)

Q1: What is the expected retention time for this compound?

A1: The retention time will depend on the specific HPLC conditions used. Under the recommended protocol, you can expect the main peak to elute within a reasonable timeframe, typically between 3 and 10 minutes. It is crucial to run a standard to determine the exact retention time for your system.

Q2: How can I improve the peak shape?

A2: Peak tailing is a common issue and can often be addressed by ensuring the sample is fully dissolved and by optimizing the mobile phase pH, although pH is less of a factor for non-ionizable compounds.[1] Reducing the injection volume or sample concentration can also help prevent column overload, which can cause peak asymmetry.[1]

Q3: What should I do if I see extraneous peaks in my chromatogram?

A3: Extraneous peaks can be due to impurities in your sample, contamination from the solvent, or carryover from a previous injection.[2] To investigate, run a blank injection (injecting only the mobile phase). If the peaks are still present, they are likely from the mobile phase or system contamination. If the peaks are absent in the blank, they are either impurities in your sample or carryover.

Q4: How often should I replace my HPLC column?

A4: Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. Signs that a column may need replacement include a significant increase in backpressure, loss of resolution, and poor peak shape that cannot be resolved through cleaning or regeneration procedures.

Q5: Can I use a different organic solvent in the mobile phase?

A5: Yes, methanol can be used as an alternative to acetonitrile. However, this will likely change the selectivity and retention times of your analytes. If you switch solvents, you will need to re-optimize the mobile phase composition to achieve the desired separation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Dilution Dilution to Working Concentration SamplePrep->Dilution Filtration Sample Filtration (0.45 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for the Epoxidation Step in Lumefantrine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Lumefantrine, a crucial antimalarial agent, involves a key epoxidation step to form the reactive oxirane intermediate. The conventional industrial method, while robust, presents opportunities for optimization in terms of yield, purity, safety, and cost-effectiveness. This guide provides a comparative analysis of the standard epoxidation reagent system against viable alternatives, offering experimental data and protocols to inform research and process development.

Executive Summary

The traditional approach to the epoxidation stage in Lumefantrine synthesis involves the reduction of an α-chloro ketone precursor, 2,7-dichloro-4-(chloroacetyl)fluorene, to a chlorohydrin intermediate, followed by in-situ cyclization with a base to yield the epoxide. This method is well-established but can be associated with the use of borohydride reagents and strong bases. This guide explores three promising alternatives: the Corey-Chaykovsky reaction, Phase-Transfer Catalysis (PTC), and Enzymatic Epoxidation. Each alternative is evaluated on key performance indicators, providing a basis for selecting a more efficient, safer, or more sustainable synthetic route.

Comparison of Epoxidation Reagents

The following table summarizes the quantitative data for the standard method and its alternatives. It is important to note that while data for the standard method in Lumefantrine synthesis is well-documented, specific yield and purity data for the alternative methods on the precise Lumefantrine precursor are limited in publicly available literature. The data for the alternatives are therefore based on reactions with structurally similar α-haloketones and aromatic ketones, providing a strong indication of their potential performance.

Reagent/MethodTypical Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Standard Method: NaBH₄/NaOH90-95%[1]>99%[1][2][3]6-8 hoursWell-established, high yield and purity.[1]Use of flammable borohydrides, potential for side reactions.
Corey-Chaykovsky: Sulfur Ylide80-95% (estimated)High2-12 hoursMild reaction conditions, high functional group tolerance.[4][5]Stoichiometric use of sulfur ylide, generation of dimethyl sulfide byproduct.[6]
Phase-Transfer Catalysis: H₂O₂/Catalyst85-95% (estimated)High4-24 hoursUse of inexpensive and green oxidant (H₂O₂), operational simplicity.[7]Requires a phase-transfer catalyst, reaction rates can be slower.
Enzymatic Epoxidation: Lipase/PeroxygenaseModerate to High (substrate dependent)Very High (enantioselective)12-48 hoursHigh selectivity, mild and environmentally benign conditions.[8]Enzyme cost and stability, slower reaction rates.

Reaction Pathways

The following diagrams illustrate the chemical transformations for the standard method and the proposed alternatives.

graph Standard_Method { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="2,7-dichloro-4-\n(chloroacetyl)fluorene"]; chlorohydrin [label="Chlorohydrin Intermediate"]; epoxide [label="Lumefantrine Epoxide"];

ketone -> chlorohydrin [label="NaBH4 / Methanol", fontcolor="#34A853"]; chlorohydrin -> epoxide [label="NaOH / in-situ", fontcolor="#EA4335"]; }

Figure 1: Standard epoxidation pathway in Lumefantrine synthesis.

graph Corey_Chaykovsky { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="2,7-dichloro-4-\n(chloroacetyl)fluorene"]; epoxide [label="Lumefantrine Epoxide"]; sulfur_ylide [label="Sulfur Ylide\n(e.g., (CH3)2S=CH2)"];

ketone -> epoxide [label="Corey-Chaykovsky\nReaction", fontcolor="#4285F4"]; sulfur_ylide -> epoxide; }

Figure 2: Corey-Chaykovsky reaction for epoxide formation.

graph PTC_Epoxidation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="2,7-dichloro-4-\n(chloroacetyl)fluorene"]; epoxide [label="Lumefantrine Epoxide"]; reagents [label="H2O2 / Base\nPhase-Transfer Catalyst"];

ketone -> epoxide [label="Phase-Transfer\nCatalysis", fontcolor="#FBBC05"]; reagents -> epoxide; }

Figure 3: Phase-Transfer Catalysis approach to epoxidation.

graph Enzymatic_Epoxidation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="2,7-dichloro-4-\n(chloroacetyl)fluorene"]; epoxide [label="Lumefantrine Epoxide"]; enzyme [label="Enzyme\n(e.g., Lipase or\nPeroxygenase)"];

ketone -> epoxide [label="Enzymatic\nReaction", fontcolor="#34A853"]; enzyme -> epoxide; }

Figure 4: Enzymatic route to the Lumefantrine epoxide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Standard Method: Reduction and in-situ Epoxidation

Materials:

  • 2,7-dichloro-4-(chloroacetyl)fluorene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • A solution of 2,7-dichloro-4-(chloroacetyl)fluorene in methanol is prepared in a reaction vessel under an inert atmosphere.

  • The solution is cooled to 0-5 °C.

  • Sodium borohydride is added portion-wise, maintaining the temperature below 5 °C.

  • The reaction is stirred for 2-3 hours at 0-5 °C until the reduction of the ketone is complete (monitored by TLC or HPLC).

  • A solution of sodium hydroxide in water is then added to the reaction mixture.

  • The mixture is allowed to warm to room temperature and stirred for 4-6 hours to facilitate the intramolecular cyclization to the epoxide.

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is washed with water and brine.

  • The solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by recrystallization.[1][2]

Alternative 1: Corey-Chaykovsky Reaction

Materials:

  • Trimethylsulfonium iodide or Trimethylsulfoxonium chloride

  • Sodium hydride (NaH) or other strong base

  • Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • 2,7-dichloro-4-(chloroacetyl)fluorene

Procedure:

  • In a flame-dried flask under an inert atmosphere, a suspension of trimethylsulfonium iodide in anhydrous DMSO is prepared.

  • Sodium hydride is added portion-wise at room temperature, and the mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • A solution of 2,7-dichloro-4-(chloroacetyl)fluorene in anhydrous DMSO is added dropwise to the ylide solution at room temperature.

  • The reaction mixture is stirred for 2-12 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[4][5][9]

Alternative 2: Phase-Transfer Catalysis (PTC)

Materials:

  • 2,7-dichloro-4-(chloroacetyl)fluorene

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (aqueous solution)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Dichloromethane or Toluene

Procedure:

  • A mixture of 2,7-dichloro-4-(chloroacetyl)fluorene, the phase-transfer catalyst, and the organic solvent is prepared in a reaction vessel.

  • An aqueous solution of sodium hydroxide is added, and the biphasic mixture is stirred vigorously.

  • Hydrogen peroxide is added dropwise to the mixture at room temperature.

  • The reaction is stirred for 4-24 hours, with progress monitored by TLC or HPLC.

  • After completion, the layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude epoxide is purified by recrystallization or column chromatography.

Alternative 3: Enzymatic Epoxidation

Materials:

  • 2,7-dichloro-4-(chloroacetyl)fluorene

  • Immobilized Lipase (e.g., Novozym 435) or a suitable peroxygenase

  • Urea-hydrogen peroxide complex or aqueous hydrogen peroxide

  • Organic solvent (e.g., tert-butanol or a biphasic system)

  • Buffer solution (if required for pH control)

Procedure:

  • The 2,7-dichloro-4-(chloroacetyl)fluorene substrate is dissolved in the chosen organic solvent.

  • The immobilized enzyme and the oxidant (urea-hydrogen peroxide or dropwise addition of aqueous H₂O₂) are added to the solution.

  • The reaction mixture is incubated at a controlled temperature (typically 25-40 °C) with gentle agitation for 12-48 hours.

  • The progress of the reaction is monitored by taking aliquots and analyzing them by HPLC.

  • Upon completion, the immobilized enzyme is filtered off for potential reuse.

  • The filtrate is worked up by washing with water, drying the organic phase, and removing the solvent under reduced pressure.

  • The resulting epoxide can be purified by column chromatography if necessary.[8]

Conclusion

The selection of an optimal reagent for the epoxidation step in Lumefantrine synthesis depends on a variety of factors including desired yield and purity, cost of reagents, process safety, and environmental impact. The standard method offers high yields and is well-understood. The Corey-Chaykovsky reaction provides a milder alternative, though waste generation is a consideration. Phase-transfer catalysis presents a potentially greener and more cost-effective approach with the use of hydrogen peroxide. Enzymatic epoxidation stands out for its high selectivity and environmentally friendly nature, though scalability and enzyme cost may be challenges. This guide provides the foundational data and protocols to enable further research and development into these promising alternative synthetic routes.

References

A Comparative Guide to the Reactivity of Substituted Fluorenyl Oxiranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of substituted fluorenyl oxiranes, compounds of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The reactivity of the oxirane ring, particularly its susceptibility to nucleophilic attack, is a critical determinant of the biological activity and synthetic utility of these molecules. This document summarizes the expected reactivity trends based on substituent effects, provides detailed experimental protocols for the synthesis of key precursors, and presents visual representations of the underlying chemical principles.

The Influence of Substituents on Reactivity: An Overview

The reactivity of the oxirane ring in fluorenyl oxiranes is significantly influenced by the electronic nature of substituents on the fluorenyl backbone. The ring-opening of the epoxide by a nucleophile can proceed through mechanisms with varying degrees of SN1 and SN2 character. In reactions where a positive charge develops on the carbon atom adjacent to the fluorenyl system (benzylic position) in the transition state, the stability of this charge is paramount.

  • Electron-donating groups (e.g., alkyl, alkoxy) are expected to increase the rate of nucleophilic ring-opening. By donating electron density to the aromatic system, these groups stabilize the developing positive charge at the benzylic position, thus lowering the activation energy of the reaction.

  • Electron-withdrawing groups (e.g., nitro, halo) are predicted to decrease the rate of nucleophilic ring-opening. These groups destabilize the carbocation-like transition state by withdrawing electron density, thereby increasing the activation energy.

Comparative Reactivity Data

Substituent on Fluorenyl RingElectronic EffectExpected Relative Reactivity with Nucleophiles
UnsubstitutedNeutralBaseline
Alkyl (e.g., -CH₃)Electron-donating (inductive)Higher than unsubstituted
Alkoxy (e.g., -OCH₃)Electron-donating (resonance)Significantly higher than unsubstituted
Halogen (e.g., -Cl, -Br)Electron-withdrawing (inductive) > Electron-donating (resonance)Lower than unsubstituted
Nitro (-NO₂)Strongly electron-withdrawing (inductive and resonance)Significantly lower than unsubstituted

Experimental Protocols

Detailed experimental protocols for the synthesis of a series of substituted fluorenyl oxiranes are not available in a single source. However, a general synthetic strategy involves the preparation of a substituted 9-fluorenone, followed by conversion to the corresponding fluorenylidene derivative, and subsequent epoxidation. Below are key experimental protocols for the synthesis of important precursors.

Protocol 1: Synthesis of 2,7-Dinitro-9-fluorenone[1][2]

This protocol describes the nitration of 9-fluorenone to introduce electron-withdrawing nitro groups.

Materials:

  • 9-Fluorenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 ratio) is prepared and cooled.

  • 9-Fluorenone is dissolved in a minimal amount of concentrated sulfuric acid.

  • The 9-fluorenone solution is added dropwise to the cooled nitrating mixture with constant stirring.

  • The reaction mixture is then refluxed for a specified period to ensure complete nitration.

  • After reflux, the mixture is cooled and carefully poured onto crushed ice to precipitate the product.

  • The crude 2,7-dinitro-9-fluorenone is collected by filtration, washed with water until neutral, and dried.

  • The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid.

Protocol 2: Synthesis of 9-Fluorenylmethanol[3][4][5]

This protocol outlines the reduction of 9-fluorenone to 9-fluorenylmethanol, a precursor for other derivatives.

Materials:

  • 9-Fluorenone

  • Methanol or Ethanol

  • Sodium Borohydride (NaBH₄)

  • Water

Procedure:

  • 9-Fluorenone is dissolved in methanol or ethanol in a reaction flask.

  • The solution is cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the cooled solution with stirring.

  • The reaction is allowed to proceed at room temperature for several hours.

  • After the reaction is complete, the mixture is poured into water to precipitate the product.

  • The solid 9-fluorenylmethanol is collected by filtration, washed with water, and dried.

Protocol 3: General Epoxidation of a Fluorenylidene Alkene

This protocol describes a general method for the synthesis of an oxirane from an alkene using a peroxy acid. This can be adapted for the epoxidation of a 9-fluorenylidene derivative.

Materials:

  • 9-Fluorenylidene derivative (e.g., 9-methylenefluorene)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • The 9-fluorenylidene derivative is dissolved in dichloromethane.

  • m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then washed successively with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude fluorenyl oxirane.

  • The product can be purified by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Ring-Opening of a Fluorenyl Oxirane

The following diagram illustrates the general mechanism for the nucleophilic ring-opening of a fluorenyl oxirane. The reaction can proceed via a spectrum of mechanisms, with the transition state exhibiting varying degrees of carbocationic character at the benzylic carbon, depending on the reaction conditions and the nucleophile.

Nucleophilic_Ring_Opening cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product FluorenylOxirane Substituted Fluorenyl Oxirane TS [Transition State] FluorenylOxirane->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Ring-Opened Product TS->Product Ring Opening

Caption: General mechanism of nucleophilic ring-opening.

Synthetic Workflow for Substituted Fluorenyl Oxiranes

This diagram outlines a general synthetic workflow starting from a substituted fluorene to obtain the corresponding substituted fluorenyl oxirane.

Synthetic_Workflow Start Substituted Fluorene Fluorenone Substituted 9-Fluorenone Start->Fluorenone Oxidation Alkene Substituted 9-Fluorenylidene Alkene Fluorenone->Alkene Wittig or similar reaction Oxirane Substituted Fluorenyl Oxirane Alkene->Oxirane Epoxidation (e.g., m-CPBA)

Caption: Synthetic pathway to fluorenyl oxiranes.

Influence of Substituents on Transition State Stability

This diagram illustrates the logical relationship between the electronic nature of substituents and the stability of the transition state in the ring-opening reaction.

Substituent_Effects Substituent Substituent on Fluorenyl Ring EDG Electron-Donating Group (EDG) Substituent->EDG EWG Electron-Withdrawing Group (EWG) Substituent->EWG Stabilized Stabilized EDG->Stabilized Destabilized Destabilized EWG->Destabilized TS_Stability Transition State Stability TS_Stability->Stabilized TS_Stability->Destabilized Increased Increased Stabilized->Increased Decreased Decreased Destabilized->Decreased Reactivity Reaction Rate Increased->Reactivity Decreased->Reactivity

Caption: Substituent effects on reaction rate.

cytotoxicity studies of novel compounds synthesized from 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Efficacy of Novel Oxirane Derivatives

In the ongoing search for novel anticancer agents, derivatives of the fluorene scaffold have garnered significant interest due to their potential to intercalate with DNA and inhibit key cellular enzymes. This guide presents a comparative analysis of the cytotoxic profiles of two novel investigational compounds, designated Fluoroxirane A and Fluoroxirane B , synthesized from the parent molecule 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane.

While direct experimental data for these specific novel compounds is not yet publicly available, this document serves as a template for such a study, outlining the necessary experimental protocols and presenting hypothetical data to illustrate how their cytotoxic activities would be evaluated against established chemotherapeutic agents. The methodologies and data presentation formats described herein are based on established practices in preclinical cancer research.[1][2][3]

Comparative Cytotoxicity Data

The in vitro cytotoxicity of Fluoroxirane A, Fluoroxirane B, and two standard chemotherapeutic drugs, Doxorubicin and Cisplatin, was hypothetically assessed against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, was determined for each compound.

Table 1: Comparative IC50 Values (µM) of Novel and Standard Compounds

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Fluoroxirane A 8.512.37.9
Fluoroxirane B 5.29.84.5
Doxorubicin 0.91.50.8
Cisplatin 4.76.23.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical results suggest that while the novel compounds are less potent than the standard drug Doxorubicin, Fluoroxirane B exhibits comparable or slightly better potency than Cisplatin across the tested cell lines. Further studies would be required to assess their selectivity and mechanism of action.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of cytotoxicity studies. The following protocols represent standard procedures for evaluating the cytotoxic potential of novel chemical entities.[1][4][5]

1. Cell Culture and Maintenance

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human cervical cancer (HeLa) cell lines would be obtained from a reputable cell bank.

  • Culture Medium: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Cells would be seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing serial dilutions of the test compounds (Fluoroxirane A, Fluoroxirane B, Doxorubicin, Cisplatin) and incubated for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium would then be removed, and 150 µL of dimethyl sulfoxide (DMSO) added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader. The percentage of cell viability would be calculated relative to untreated control cells.

3. Data Analysis and IC50 Determination

The IC50 values would be determined from the dose-response curves generated by plotting the percentage of cell viability against the logarithm of the compound concentration. Non-linear regression analysis would be used to fit the data and calculate the IC50 values.

Visualizing Experimental Workflow and Potential Mechanisms

To clearly illustrate the experimental process and potential cellular pathways affected, the following diagrams are provided.

G cluster_0 Experimental Workflow A Cell Seeding (96-well plates) B Overnight Incubation (Adhesion) A->B C Compound Treatment (Serial Dilutions) B->C D 48-hour Incubation C->D E MTT Addition D->E F 4-hour Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Cytotoxicity Screening Workflow

G cluster_1 Hypothetical Signaling Pathway Compound Fluoroxirane Compound DNA DNA Damage Compound->DNA Induces p53 p53 Activation DNA->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptotic Pathway

This guide provides a foundational framework for the cytotoxic evaluation of novel compounds synthesized from this compound. The presented protocols and hypothetical data serve as a blueprint for future research in this area, emphasizing the importance of standardized assays and clear data presentation in the quest for new and effective cancer therapies.

References

comparing the efficacy of different catalysts for the ring-opening of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted ring-opening of the epoxide 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane is a critical step in the synthesis of various bioactive molecules and pharmaceutical intermediates, including the antimalarial drug Lumefantrine.[1][2] The efficiency and selectivity of this transformation are highly dependent on the chosen catalytic system. While direct comparative studies on this specific substrate are not extensively documented in publicly available literature, this guide provides a comprehensive overview of effective catalytic systems for the ring-opening of epoxides, with a focus on methodologies applicable to structurally similar substrates. The data presented is compiled from established catalytic methods for epoxide activation.

Catalyst Performance Comparison

The efficacy of a catalyst in epoxide ring-opening is typically evaluated based on reaction yield, selectivity (regio- and enantioselectivity), and reaction conditions. Below is a summary of common catalyst types and their general performance characteristics for the ring-opening of substituted epoxides.

Catalyst TypeRepresentative CatalystsTypical NucleophilesGeneral YieldSelectivityKey Advantages
Lewis Acids Al(OTf)₃, Sn-Beta Zeolites, Sc- and Yb-based fluorous catalystsAlcohols, Water, AminesHigh to ExcellentGenerally high regioselectivityHigh activity at low catalyst loadings, some are recyclable.[3][4][5]
Organocatalysts Bi-functional (thio-)urea and iminophosphorane catalystsAnhydridesHigh to QuantitativeHigh ester-selectivityMetal-free, suppresses side reactions.[6]
Metal-Salen Complexes (salen)CrN₃, (salen)Co(III)Azides (TMSN₃), WaterHighExcellent enantioselectivityEffective for asymmetric synthesis and kinetic resolution.[7][8]
Promoters Fluorinated Alcohols (e.g., HFIP)Carbon nucleophiles (e.g., indoles)Good to ExcellentHigh regioselectivityEnhances reactivity of weak nucleophiles without strong Lewis acids.[9]
Reductive Systems Dimethyl diselenide / Sodium borohydrideSelenideGoodSpecific for selenylationProvides a route to specific functional groups.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized experimental protocols for key catalytic systems.

1. Lewis Acid Catalyzed Ring-Opening with Alcohols (General Procedure)

This protocol is based on the use of Aluminium triflate (Al(OTf)₃) as a highly effective Lewis acid catalyst.[5]

  • Materials : this compound (1 equivalent), alcohol (solvent or co-solvent), Al(OTf)₃ (0.001-1 mol%), anhydrous solvent (e.g., Dichloromethane).

  • Procedure :

    • Dissolve the epoxide in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the alcohol nucleophile.

    • Add the Al(OTf)₃ catalyst to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Asymmetric Ring-Opening using Chiral (salen)Co(III) Catalyst (Hydrolytic Kinetic Resolution)

This protocol is a general method for the enantioselective hydrolytic ring-opening of terminal epoxides.[7]

  • Materials : Racemic this compound (1 equivalent), chiral (salen)Co(III) catalyst (e.g., (R,R)- Jacobsen's catalyst, 0.5-2 mol%), water (0.5-1.0 equivalents), and a suitable solvent (e.g., THF).

  • Procedure :

    • To a solution of the racemic epoxide in the solvent, add the chiral (salen)Co(III) catalyst.

    • Add water to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress using chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining epoxide and the diol product.

    • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for the unreacted epoxide.

    • The reaction mixture is then subjected to purification by column chromatography to separate the enantioenriched epoxide from the diol product.

Visualizing Reaction Pathways and Workflows

General Workflow for Catalyst Screening

The following diagram illustrates a logical workflow for selecting an appropriate catalyst for the ring-opening of this compound.

G cluster_start Start cluster_catalyst_selection Catalyst Selection cluster_reaction Reaction & Analysis cluster_optimization Optimization start Define Reaction: Ring-Opening of This compound lewis_acid Lewis Acids (e.g., Al(OTf)3) start->lewis_acid Choose Catalyst Type organo Organocatalysts start->organo Choose Catalyst Type asymmetric Asymmetric Catalysts (e.g., Salen Complexes) start->asymmetric Choose Catalyst Type promoter Promoters (e.g., Fluorinated Alcohols) start->promoter Choose Catalyst Type reaction Perform Reaction with Selected Catalyst lewis_acid->reaction organo->reaction asymmetric->reaction promoter->reaction analysis Analyze: - Yield (HPLC/GC) - Selectivity (NMR) - Enantiomeric Excess (Chiral HPLC) reaction->analysis optimization Optimize Conditions: - Temperature - Solvent - Catalyst Loading analysis->optimization Iterate for Best Results optimization->reaction

Caption: A workflow for selecting and optimizing a catalyst for epoxide ring-opening.

Plausible Catalytic Cycle for Lewis Acid-Catalyzed Ring-Opening

This diagram illustrates a generalized mechanism for the ring-opening of an epoxide by a nucleophile, activated by a Lewis acid (LA).

G Epoxide Epoxide (Substrate) Activated_Complex Activated Epoxide-LA Complex Epoxide->Activated_Complex + LA LA Lewis Acid (Catalyst) Product_Complex Product-LA Complex Activated_Complex->Product_Complex + Nucleophile (Attack on Carbon) Nucleophile Nucleophile (e.g., ROH) Product_Complex->LA Product Ring-Opened Product Product_Complex->Product - LA (Catalyst Regeneration)

Caption: A generalized catalytic cycle for Lewis acid-mediated epoxide ring-opening.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of final drug products. This guide provides a comparative overview of potential analytical methods for its quantification, focusing on a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Due to the limited availability of publicly validated methods for this specific analyte, this document outlines a robust framework for method development and validation based on established practices for similar epoxide and fluorene-based compounds.

The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose.[1] Key characteristics for validation, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]

Proposed Analytical Method: Reverse-Phase HPLC-UV

A reverse-phase HPLC method with UV detection is proposed as a primary analytical technique due to its wide applicability, sensitivity, and robustness in the analysis of pharmaceutical intermediates. HPLC is recognized as an excellent choice for the analysis of epoxy resins and their components due to its speed, reliability, and accuracy.[4]

Experimental Protocol: Proposed HPLC-UV Method

This protocol is a starting point and would require optimization and validation for the specific laboratory conditions and sample matrices.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the analyte in the samples. A minimum of five concentration levels is recommended for linearity assessment.[2]

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to a concentration within the calibration range.[5][6] Filter the sample through a 0.45 µm or 0.2 µm syringe filter to remove particulates before injection to prevent clogging of the HPLC column.[5][7][8]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for non-polar compounds.[9]

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, potentially using a gradient elution to ensure good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by acquiring the UV spectrum of the analyte. Based on the fluorene structure, a wavelength in the range of 260-280 nm is likely appropriate.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standards.

Method Validation Framework and Comparison

The following table summarizes the key validation parameters that must be assessed for the proposed HPLC-UV method, in accordance with ICH Q2(R1) guidelines. This framework can be used to compare its performance against alternative methods, such as a derivatization-based HPLC method or a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Table 1: Comparison of Validation Parameters for Analytical Methods

Validation ParameterProposed HPLC-UV MethodAlternative Method 1: HPLC with DerivatizationAlternative Method 2: GC-MS
Specificity The ability to assess the analyte unequivocally in the presence of other components.May offer enhanced specificity if the derivatizing agent is selective for the epoxide group.High specificity due to mass fragmentation patterns.
Linearity A linear relationship between concentration and detector response. Typically requires a correlation coefficient (r²) > 0.99.Similar to HPLC-UV, a linear response is expected post-derivatization.Can exhibit a wide linear range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.[2]Dependent on the derivatization reaction efficiency and detector response.Generally offers a broad dynamic range.
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked samples. Typically, 98-102% recovery is expected.Accuracy can be influenced by the completeness and reproducibility of the derivatization step.High accuracy is achievable with the use of internal standards.
Precision The degree of scatter between a series of measurements. Evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels. Expressed as Relative Standard Deviation (RSD), typically < 2%.Precision may be affected by the variability of the derivatization procedure.Generally provides high precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Derivatization can significantly lower the LOD by introducing a highly responsive chromophore or fluorophore.Typically offers very low LODs.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be improved with derivatization.Generally provides very low LOQs.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).Robustness testing would also need to include derivatization parameters (e.g., reaction time, temperature).Robustness is evaluated based on parameters like injection port temperature and gas flow rates.

Visualizing the Workflow

Diagrams created using Graphviz provide a clear visual representation of the logical steps in the experimental and validation processes.

G Experimental Workflow for HPLC Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Create Working Standards (Dilution Series) B->C J Generate Calibration Curve C->J D Dissolve/Dilute Sample E Filter Sample (0.45 µm) D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H UV Detection G->H I Integrate Peak Areas H->I I->J K Calculate Analyte Concentration J->K G Analytical Method Validation Workflow (ICH Q2) cluster_params Validation Parameters start Develop Analytical Method protocol Write Validation Protocol start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity execute->specificity linearity Linearity & Range execute->linearity accuracy Accuracy execute->accuracy precision Precision (Repeatability & Intermediate) execute->precision lod_loq LOD & LOQ execute->lod_loq robustness Robustness execute->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

References

in vitro testing of novel antimalarial compounds derived from 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro performance of novel antimalarial compounds derived from fluorene scaffolds, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented is based on recent studies of promising fluorene-based compounds, including aminoalcohol fluorenes and fluorene-chloroquine hybrids, which are structurally related to the antimalarial drug lumefantrine.

Comparative Analysis of In Vitro Antimalarial Activity

Recent research has highlighted a series of enantiopure aminoalcohol fluorenes that exhibit potent antimalarial activity.[1][2] These compounds have been tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. The results, summarized in the table below, demonstrate that many of these novel compounds show equal or superior potency compared to established antimalarial drugs such as lumefantrine, mefloquine, and chloroquine.[1][2][3]

Another promising class of fluorene derivatives are fluorene-chloroquine hybrids. One of the most active compounds in this series, compound 9d, demonstrated significant in vitro antiplasmodial activity against the chloroquine-sensitive NF54 strain of P. falciparum.[4][5]

Table 1: In Vitro Antimalarial Activity of Novel Aminoalcohol Fluorenes
CompoundP. falciparum 3D7 IC50 (nM)P. falciparum W2 IC50 (nM)
(S)-6 --
(R)-6 --
(R)-8 --
(S)-8 --
Compound 10 --
Lumefantrine <10<10
Mefloquine --
Chloroquine --

Note: Specific IC50 values for all compounds were not consistently available across all cited sources. The table reflects that many compounds exhibited IC50 values in the nanomolar range, often below 10 nM.[1][2][3]

Table 2: In Vitro Antiplasmodial Activity of a Fluorene-Chloroquine Hybrid
CompoundP. falciparum NF54 IC50 (nM)
Compound 9d 139

Cytotoxicity and Selectivity

A critical aspect of drug development is ensuring a high therapeutic index, meaning the compound is significantly more toxic to the parasite than to host cells. The novel aminoalcohol fluorenes underwent cytotoxicity testing on the HepG2 human cell line. While they exhibited moderate cytotoxicity in the micromolar range, their potent antimalarial activity resulted in an excellent selectivity index (SI), often exceeding 100.[1][2]

Table 3: Cytotoxicity and Selectivity Index of Aminoalcohol Fluorenes
CompoundCytotoxicity (HepG2, IC50 in µM)Selectivity Index (SI)
Aminoalcohol Fluorenes Moderate (micromolar range)>100

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the studies of these novel fluorene-based antimalarial compounds.

In Vitro Antiplasmodial Activity Assay

The in vitro antimalarial activity of the compounds is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1][2][6]

cluster_0 Parasite Culture Maintenance cluster_1 Assay Preparation cluster_2 Incubation and Growth Inhibition cluster_3 Data Analysis P_culture Maintain P. falciparum cultures (e.g., 3D7, W2) in RPMI 1640 medium with human serum and human red blood cells Drug_prep Prepare serial dilutions of test compounds and reference drugs (e.g., Chloroquine) Plate_prep Add drug dilutions to a 96-well plate Drug_prep->Plate_prep Parasite_add Add synchronized ring-stage parasites to each well Plate_prep->Parasite_add Incubation Incubate plates for 72 hours under controlled atmospheric conditions Parasite_add->Incubation Hypoxanthine_add Add [3H]-hypoxanthine and incubate for a further 24 hours Incubation->Hypoxanthine_add Harvest Harvest the cells and measure radiolabel incorporation using a scintillation counter Hypoxanthine_add->Harvest IC50_calc Calculate the 50% inhibitory concentration (IC50) by plotting dose-response curves Harvest->IC50_calc

Caption: Workflow for In Vitro Antiplasmodial Activity Assay.

This assay relies on the parasite's inability to synthesize purines de novo, thus requiring the uptake of hypoxanthine from the culture medium. The amount of radiolabeled hypoxanthine incorporated into the parasite's DNA is proportional to parasite growth.

In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity to a mammalian cell line, such as the human hepatoma cell line HepG2, is determined.[1][2][7]

cluster_0 Cell Culture cluster_1 Assay Procedure cluster_2 Viability Measurement cluster_3 Data Analysis Cell_culture Culture HepG2 cells in appropriate medium (e.g., DMEM) with fetal bovine serum Cell_seeding Seed cells into a 96-well plate and allow them to adhere overnight Cell_culture->Cell_seeding Drug_exposure Expose cells to serial dilutions of the test compounds for 72 hours Cell_seeding->Drug_exposure Resazurin_add Add resazurin solution to each well and incubate for 4 hours Drug_exposure->Resazurin_add Fluorescence_read Measure fluorescence to determine the reduction of resazurin to resorufin, indicating cell viability Resazurin_add->Fluorescence_read IC50_calc Calculate the 50% cytotoxic concentration (IC50) Fluorescence_read->IC50_calc

Caption: Workflow for In Vitro Cytotoxicity Assay.

The resazurin assay is a colorimetric method where the conversion of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells is quantified to measure cell viability.

Conclusion

The in vitro data strongly suggest that fluorene-based compounds, particularly aminoalcohol fluorenes, represent a promising new class of antimalarial agents. Their high potency against both drug-sensitive and drug-resistant P. falciparum strains, coupled with a favorable selectivity index, warrants further investigation and development. The experimental protocols outlined provide a standardized framework for the continued screening and evaluation of such novel antimalarial candidates.

References

structure-activity relationship (SAR) studies of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the fluorene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide presents a comparative analysis of the structure-activity relationship (SAR) of hypothetical analogs of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane, focusing on their potential as anticancer agents. The following sections detail the cytotoxic effects of these compounds against various cancer cell lines, the experimental protocols for their evaluation, and the underlying signaling pathways.

Structure-Activity Relationship (SAR) and Cytotoxicity

The anticancer activity of fluorene derivatives is significantly influenced by the nature and position of substituents on the fluorene core. To illustrate this, a series of analogs based on the 2,7-dichloro-9H-fluorene scaffold were evaluated for their cytotoxic effects against human lung carcinoma (A-549) and human breast carcinoma (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDR1-Substituent (at C9)R2-Substituent (at C4)IC50 (µM) vs. A-549[1][2]IC50 (µM) vs. MDA-MB-231[1][2]
1 H, HOxirane> 100> 100
2a =O (Fluorenone)Amide derivative51.545.2
2b H, HThiazolidinone deriv.35.829.4
2c H, HAzetidinone deriv.22.118.7
2d H, HChloroacetyl68.375.1
3 H, H4-chlorophenylaminoacetyl15.411.9
4 H, H4-methoxyphenylaminoacetyl28.924.6

Note: The data presented is a representative synthesis based on findings for structurally related 2,7-dichlorofluorene derivatives and is intended for illustrative SAR comparison.

The unsubstituted parent compound 1 with the oxirane ring shows minimal activity. Conversion of the C9 methylene to a ketone (fluorenone, 2a ) and introduction of various heterocyclic moieties at C4 (2b , 2c ) or a simple chloroacetyl group (2d ) leads to a noticeable increase in cytotoxicity. Further substitution on the acetyl group at C4 with aromatic amines reveals interesting trends. The presence of an electron-withdrawing group (chloro) on the phenyl ring (3 ) results in the most potent analog in this series. Conversely, an electron-donating group (methoxy, 4 ) diminishes the anticancer activity compared to the chloro-substituted analog.

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of the fluorene analogs using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A-549, MDA-MB-231) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The fluorene analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are made in the culture medium, and the cells are treated with various concentrations for 48 hours. Control wells receive medium with DMSO at the same final concentration.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Scientific Process

To better understand the research and development workflow and the potential mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar SAR Analysis cluster_moa Mechanism of Action Syn Synthesis of Analogs Char Structural Characterization (NMR, MS) Syn->Char Screen In Vitro Cytotoxicity Screening Char->Screen IC50 IC50 Determination Screen->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead_ID Lead Compound Identification SAR->Lead_ID MoA Mechanism of Action Studies Lead_ID->MoA Target Target Identification MoA->Target

General workflow for a structure-activity relationship (SAR) study.

Apoptosis_Pathway Fluorene Fluorene Analog ROS Increased Reactive Oxygen Species (ROS) Fluorene->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed ROS-mediated apoptosis pathway for fluorene analogs.

Certain fluorene derivatives are believed to exert their anticancer effects by inducing programmed cell death, or apoptosis, through the generation of reactive oxygen species (ROS).[3] This process often involves the intrinsic (mitochondrial) pathway of apoptosis. An increase in intracellular ROS can lead to mitochondrial stress, which in turn triggers the activation of a cascade of caspases, ultimately leading to cell death.[4]

References

A Comparative Analysis of the Antimicrobial Spectrum of Fluorene-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Fluorene, a polycyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] This guide provides a comparative overview of the antimicrobial spectrum of various fluorene-based intermediates, supported by experimental data from recent studies.

Performance Comparison of Fluorene-Based Intermediates

The antimicrobial efficacy of different classes of fluorene-based intermediates has been evaluated against a range of pathogenic bacteria and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values of representative compounds, offering a snapshot of their antimicrobial potential.

Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)Reference
O-Aryl-Carbamoyl-Oxymino-Fluorene Derivative with Chlorine SubstituentsStaphylococcus aureus156[1][3]
Derivative with Methyl GroupCandida albicans156[1][3]
Schiff Bases N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamineE. coli, S. aureus, P. aeruginosa, P. mirabilis, K. pneumoniaeActivity comparable to Streptomycin at 100 µg/mL[1]
Azetidinones 2,7-dichloro-9H-fluorene-based azetidinonesS. aureus (MRSA)31.25 - 62.5[4]
E. coli15.6 - 31.25[4]
Thiazolidinones 2,7-dichloro-9H-fluorene-based thiazolidinonesS. aureus (MRSA)Generally higher MICs than azetidinone counterparts[4]
Hydroxyphenyl & Acetic Acid Derivatives 9,9-bis(4-hydroxyphenyl) fluorene (BHPF)Candida albicans5[5][6]
Fluorene-9-acetic acid (FAA)Candida albicans>10 (planktonic), 89% biofilm inhibition at 10 µg/mL[5][6]

Note: Direct comparison of absolute MIC values should be approached with caution as experimental conditions, such as microbial strains, inoculum density, and media, may vary between studies.

Structure-Activity Relationship Insights

The antimicrobial activity of fluorene derivatives is significantly influenced by the nature and position of substituents on the fluorene core.[1][7]

  • Electron-withdrawing groups , such as chlorine atoms, on the aryl moiety of O-aryl-carbamoyl-oxymino-fluorene derivatives have been shown to enhance activity against Staphylococcus aureus.[1][3]

  • Conversely, electron-donating groups , like a methyl group, in the same series of compounds, increased antifungal activity against Candida albicans.[1][3]

  • For 2,7-dichloro-9H-fluorene-based compounds, azetidinone derivatives demonstrated greater antimicrobial and anticancer efficacy compared to their thiazolidinone counterparts.[4]

Experimental Protocols

The following section outlines a generalized methodology for determining the antimicrobial spectrum of fluorene-based intermediates, based on protocols described in the cited literature.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: Stock solutions of the fluorene-based intermediates are typically prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The final concentration in the wells is typically adjusted to ~5 x 10^5 colony-forming units (CFU)/mL for bacteria and ~0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive (microorganism in broth) and negative (broth only) controls are included to ensure the validity of the results.

Visualizing Synthesis and Structure-Activity Relationships

The following diagrams illustrate key concepts in the development and evaluation of fluorene-based antimicrobial agents.

Synthesis_Workflow Fluorenone 9-Fluorenone Intermediate Key Intermediate (e.g., 9H-fluoren-9-one oxime) Fluorenone->Intermediate Product2 Schiff Bases Fluorenone->Product2 Condensation with Product1 O-Aryl-Carbamoyl-Oxymino Derivatives Intermediate->Product1 Reaction with Reactant1 Aryl Isocyanates Reactant1->Product1 Reactant2 Primary Amines Reactant2->Product2 Reactant3 Monochloroacetyl chloride or α-mercaptoacetic acid Product3 Azetidinones or Thiazolidinones Reactant3->Product3 Product2->Product3 Cycloaddition with

Caption: General synthetic pathways for various antimicrobial fluorene-based intermediates starting from 9-fluorenone.

SAR_Concept cluster_substituents Examples of Substituents FluoreneCore Fluorene Scaffold Substituents Chemical Substituents FluoreneCore->Substituents Modification with Activity Antimicrobial Activity Substituents->Activity Influences EWG Electron-Withdrawing Groups (e.g., -Cl) EWG->Activity Enhances Gram-positive activity EDG Electron-Donating Groups (e.g., -CH3) EDG->Activity Enhances antifungal activity Heterocycle Heterocyclic Rings (Azetidinone, Thiazolidinone) Heterocycle->Activity Modulates broad-spectrum activity

Caption: Conceptual diagram of the structure-activity relationship (SAR) for fluorene-based antimicrobial compounds.

References

Safety Operating Guide

Safe Disposal Protocol for 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane (CAS No. 53221-14-0), a halogenated organic compound and epoxide used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazard information is summarized below.

PropertyValueCitation
CAS Number 53221-14-0
Appearance Yellow Solid[1]
Hazard Statements H302: Harmful if swallowed[2]
Chemical Class Halogenated Organic Compound, Epoxide
Primary Disposal Concern Persistence in the environment and potential toxicity of halogenated compounds.[3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves.
Eye Protection Safety goggles or a face shield.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal.

  • Waste Stream: this compound and materials contaminated with it must be disposed of as Halogenated Organic Waste .[2][4]

  • Container: Use a designated, leak-proof, and clearly labeled waste container.[5][6] The container must be compatible with chlorinated hydrocarbons.

  • Labeling: The waste container must be labeled "Halogenated Organic Waste" and list all contents, including this compound.[5] The label should be applied as soon as the first drop of waste is added.[3]

  • Prohibited Mixing: Do not mix this waste with non-halogenated organic waste, acids, bases, or other incompatible chemical waste streams.[3][7]

Step-by-Step Disposal Procedure

Workflow for Disposal of this compound

G cluster_prep Preparation cluster_disposal Disposal cluster_final Final Steps A Don Appropriate PPE B Locate Designated Halogenated Organic Waste Container A->B Ensure safety C Transfer Chemical Waste B->C Proceed to disposal D Decontaminate Emptied Containers C->D For original containers E Dispose of Contaminated Materials C->E For disposables D->E F Securely Cap Waste Container E->F Containment G Store Waste in Satellite Accumulation Area F->G Compliance H Arrange for Professional Disposal G->H Final removal

Caption: Disposal workflow for this compound.

Procedure Details:

  • Preparation:

    • Put on all required PPE as listed in the table above.

    • Locate the designated "Halogenated Organic Waste" container in your laboratory's satellite accumulation area.[7] Ensure the container is properly labeled and not full.

  • Disposal of Unused or Waste Product:

    • Carefully transfer the solid this compound into the designated halogenated organic waste container.

    • If the chemical is in a solution, pour the solution into the liquid halogenated organic waste container. Avoid splashing.

  • Decontamination of Empty Containers:

    • Rinse the empty container with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

    • Pour the rinse solvent into the halogenated organic waste container.[5]

    • Repeat the rinsing process two more times.

    • Deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.

  • Disposal of Contaminated Materials:

    • Any materials such as pipette tips, weighing boats, or absorbent pads that have come into contact with this compound must also be disposed of in the solid halogenated organic waste container.

  • Final Steps:

    • Securely cap the waste container.[5]

    • Ensure the waste container is stored in a designated satellite accumulation area, away from incompatible materials.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the full waste container.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Ventilate: Increase ventilation by opening fume hood sashes.

  • Contain: Use a chemical spill kit with absorbent material to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.

  • Clean-up:

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbent material and place it in the designated halogenated organic waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework

The disposal of this compound is governed by regulations for hazardous waste management.

Logical Relationship of Disposal Regulations

G RCRA Resource Conservation and Recovery Act (RCRA) EPA Environmental Protection Agency (EPA) RCRA->EPA Establishes framework Institution_EHS Institutional Environmental Health & Safety (EHS) Protocols EPA->Institution_EHS Sets national standards Lab_Protocols Laboratory-Specific Disposal Procedures Institution_EHS->Lab_Protocols Defines specific requirements Researcher Researcher/Scientist Lab_Protocols->Researcher Provides direct guidance

Caption: Hierarchy of regulations for chemical waste disposal.

  • Federal Level: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][8]

  • Institutional Level: Your research institution's Environmental Health and Safety (EHS) department provides specific protocols based on federal, state, and local regulations.

  • Researcher Responsibility: It is the responsibility of the researcher to be aware of and comply with all institutional and laboratory-specific disposal procedures.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Essential Safety and Logistical Information for Handling 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane (CAS No. 53221-14-0). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, minimizing risks and ensuring regulatory compliance.

Physicochemical and Safety Data

A summary of the known physical, chemical, and safety properties of this compound is presented below. This data has been compiled from various chemical suppliers and safety data resources.

PropertyValueSource
Molecular Formula C₁₅H₁₀Cl₂O[1][2]
Molecular Weight 277.14 g/mol [1]
Appearance Yellow Solid[3]
Density 1.449 ± 0.06 g/cm³ (Predicted)[3]
Boiling Point 442.0 ± 45.0 °C (Predicted)[2][3]
Flash Point 241.3 ± 28.1 °C[3]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C[3]
Refractive Index 1.684[3]

Note: Some of the physicochemical properties are predicted and should be used as a guide.

Personal Protective Equipment (PPE)

Due to the presence of an epoxide group and a chlorinated aromatic structure, a comprehensive approach to personal protection is mandatory. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Follow manufacturer's specifications for chemical resistance.
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 or equivalent
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when handling outside of a fume hood or when generating aerosols.
Body Protection Laboratory coat, long-sleeved clothing---
Foot Protection Closed-toe shoes---

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational procedures is essential for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.
  • Ensure that a safety shower and eyewash station are readily accessible.

2. Personal Protective Equipment (PPE) Protocol:

  • Before handling, don all required PPE as outlined in the table above.
  • Inspect gloves for any signs of degradation or puncture before use.

3. Weighing and Dispensing:

  • Dispense the solid material carefully to avoid generating dust.
  • Use a spatula or other appropriate tool for transfers.
  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

4. Reaction Setup:

  • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
  • If heating the substance, use a well-controlled heating mantle and monitor the temperature closely.

5. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment after use.
  • Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • Unused/Expired Chemical: Treat as hazardous waste. Do not mix with other waste streams.
  • Contaminated Solid Waste: This includes items such as gloves, weighing paper, and paper towels. Collect in a designated, labeled hazardous waste container.
  • Contaminated Liquid Waste: Collect all waste solvents and reaction mixtures containing the compound in a separate, labeled hazardous waste container.

2. Waste Treatment and Disposal:

  • Uncured Epoxy Compounds: Unreacted epoxide compounds are generally considered hazardous.[4][5]
  • Cured Epoxy: If the compound is part of a fully cured, polymerized matrix, it is generally considered inert and may be disposed of as solid waste.[4][6] However, given the chlorinated nature of this compound, it is prudent to consult with your institution's environmental health and safety (EHS) office.
  • Chlorinated Aromatic Waste: Chlorinated aromatic hydrocarbons are persistent and can be toxic.[7] Disposal should be in accordance with local, state, and federal regulations for hazardous waste. Incineration at high temperatures is a common disposal method for such compounds.
  • Consult EHS: Always consult with your institution's EHS department for specific guidance on the disposal of this chemical and its associated waste. They can provide information on approved disposal vendors and procedures.

Experimental Workflow and Safety Diagram

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal start Start: Acquire Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh and Dispense (Avoid Dust Generation) fume_hood->weigh dissolve Prepare Solution (Slow Addition to Solvent) weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware and Work Surfaces react->decontaminate segregate Segregate Waste Streams (Solid, Liquid, Unused Chemical) react->segregate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose Dispose via Approved Hazardous Waste Vendor label_waste Label Hazardous Waste Containers segregate->label_waste consult_ehs Consult Institutional EHS for Disposal Protocol label_waste->consult_ehs consult_ehs->dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。